Pancreastatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H330N68O76S/c1-101(2)83-136(197(344)272-137(84-112-31-15-14-16-32-112)198(345)258-118(37-23-74-230-212(223)224)179(326)234-91-151(222)290)253-159(298)98-239-180(327)122(45-58-147(218)286)268-202(349)143-41-27-78-279(143)207(354)108(9)246-156(295)92-235-173(320)103(4)249-206(353)171(111(12)285)277-196(343)133(57-70-168(315)316)267-192(339)131(55-68-166(311)312)266-191(338)130(54-67-165(309)310)265-190(337)129(53-66-164(307)308)264-189(336)128(52-65-163(305)306)263-187(334)125(47-60-149(220)288)260-186(333)121(39-25-76-232-214(227)228)259-200(347)141(99-283)275-199(346)138(86-114-90-229-100-242-114)273-193(340)132(56-69-167(313)314)262-185(332)120(38-24-75-231-213(225)226)255-174(321)104(5)244-154(293)93-237-178(325)117(35-19-21-72-215)251-158(297)97-238-181(328)123(49-62-160(299)300)269-204(351)145-43-29-80-281(145)211(358)146-44-30-81-282(146)209(356)135(48-61-150(221)289)271-177(324)106(7)247-183(330)126(50-63-161(301)302)261-188(335)127(51-64-162(303)304)256-175(322)105(6)245-155(294)95-241-205(352)170(110(11)284)276-195(342)119(36-20-22-73-216)252-157(296)96-236-172(319)102(3)243-153(292)94-240-182(329)139(87-169(317)318)274-194(341)134(71-82-359-13)257-176(323)107(8)248-201(348)142-40-26-77-278(142)208(355)109(10)250-184(331)124(46-59-148(219)287)270-203(350)144-42-28-79-280(144)210(357)140(254-152(291)88-217)85-113-89-233-116-34-18-17-33-115(113)116/h14-18,31-34,89-90,100-111,117-146,170-171,233,283-285H,19-30,35-88,91-99,215-217H2,1-13H3,(H2,218,286)(H2,219,287)(H2,220,288)(H2,221,289)(H2,222,290)(H,229,242)(H,234,326)(H,235,320)(H,236,319)(H,237,325)(H,238,328)(H,239,327)(H,240,329)(H,241,352)(H,243,292)(H,244,293)(H,245,294)(H,246,295)(H,247,330)(H,248,348)(H,249,353)(H,250,331)(H,251,297)(H,252,296)(H,253,298)(H,254,291)(H,255,321)(H,256,322)(H,257,323)(H,258,345)(H,259,347)(H,260,333)(H,261,335)(H,262,332)(H,263,334)(H,264,336)(H,265,337)(H,266,338)(H,267,339)(H,268,349)(H,269,351)(H,270,350)(H,271,324)(H,272,344)(H,273,340)(H,274,341)(H,275,346)(H,276,342)(H,277,343)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232)/t102-,103-,104-,105-,106-,107-,108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,170-,171-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZUEKXRBSXBRH-CTXORKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H330N68O76S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147609 | |
| Record name | Pancreastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5103 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106477-83-2 | |
| Record name | Pancreastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106477832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pancreastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Pancreastatin: A Technical Guide to its Historical Context, Isolation, and Initial Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery of pancreastatin, a pivotal moment in the study of peptide hormones and neuroendocrine regulation. We delve into the historical scientific landscape of the mid-1980s, detailing the intellectual and technological currents that enabled this discovery. The document outlines the meticulous experimental protocols employed for the isolation of this compound from porcine pancreas, its primary structure determination, and the bioassays used to elucidate its initial biological function as a potent inhibitor of insulin secretion. Quantitative data from these seminal studies are presented in tabular format for clarity. Furthermore, we present diagrams of the logical workflow of the discovery process and the initially proposed signaling pathway, providing a complete picture of this landmark achievement in endocrinology.
Historical Context: A Confluence of Peptide Chemistry and Neuroendocrine Research
The discovery of this compound in 1986 did not occur in a vacuum. It was the culmination of decades of progress in peptide chemistry and a burgeoning interest in the complex signaling networks of the neuroendocrine system.
Prevailing Scientific Landscape in the Mid-1980s:
-
The Age of Neuropeptides: The 1970s and 1980s were a golden age for the discovery of new peptide hormones and neurotransmitters. The development of sophisticated protein purification techniques, most notably High-Performance Liquid Chromatography (HPLC), and reliable amino acid sequencing methods, such as Edman degradation, empowered researchers to isolate and characterize novel bioactive peptides from various tissues.
-
The C-Terminal Amide Motif: A key chemical feature recognized as a hallmark of many biologically active peptides was the presence of a C-terminal amide group. This structural modification was known to protect peptides from enzymatic degradation and was often crucial for their biological activity. Dr. Kazuhiko Tatemoto, a leading figure in peptide research, developed a novel chemical method specifically to detect peptides with this C-terminal amide structure, a technique that proved instrumental in the discovery of this compound and other peptides like Neuropeptide Y (NPY) and Peptide YY (PYY)[1].
-
Neuroendocrine Tumors and Chromogranin A: The study of neuroendocrine tumors (NETs) was advancing rapidly. A major breakthrough was the identification of Chromogranin A (CgA) as a protein co-stored and co-secreted with catecholamines from the adrenal medulla. By the mid-1980s, CgA was emerging as a valuable diagnostic marker for NETs, although its precise biological function, beyond being a pro-hormone, was not yet fully understood.
-
Somatostatin and its Analogs: The discovery of somatostatin and the subsequent development of its long-acting analogs, such as octreotide, revolutionized the management of certain NETs by controlling hormone hypersecretion. This highlighted the therapeutic potential of targeting peptide hormone pathways.
It was at the intersection of these fields—advanced peptide chemistry, the focus on C-terminally amidated peptides, and the growing understanding of neuroendocrine cell biology—that the stage was set for the discovery of this compound.
The Discovery and Initial Isolation of this compound
In 1986, a team led by Kazuhiko Tatemoto at the Karolinska Institute in Stockholm, Sweden, in collaboration with researchers at Stanford University, published the discovery of a novel pancreatic peptide with potent insulin-inhibiting properties.[1] They named this 49-amino acid peptide "this compound."
Logical Workflow of the Discovery
The discovery of this compound followed a logical and systematic approach, beginning with a general hypothesis and progressively narrowing down to the identification of a specific bioactive molecule.
Experimental Protocols
The following sections detail the methodologies employed in the seminal 1986 study by Tatemoto and colleagues.
The isolation of this compound from porcine pancreas was a multi-step process designed to enrich for C-terminally amidated peptides and then purify the target molecule to homogeneity.
Protocol:
-
Tissue Extraction: Porcine pancreata were boiled in water to inactivate endogenous proteases and then homogenized in an acidic medium (e.g., 1 M acetic acid) to extract the peptides. The homogenate was then centrifuged to remove insoluble material.
-
Solid-Phase Extraction: The supernatant was passed through a solid-phase extraction column (e.g., Sepharose) to concentrate the peptide fraction and remove larger proteins and other contaminants.
-
Chemical Detection of C-terminal Amide: An aliquot of the peptide extract was subjected to a specific chemical assay to detect the presence of C-terminally amidated peptides. This assay involved enzymatic cleavage of the C-terminal amino acid amide, followed by derivatization and quantification.
-
High-Performance Liquid Chromatography (HPLC): The peptide fraction was subjected to several rounds of reverse-phase HPLC. Different solvent gradients and column matrices were used in successive steps to achieve a high degree of purification. The fractions were continuously monitored for the presence of the target peptide using the C-terminal amide assay.
-
Homogeneity Check: The final purified peptide was analyzed by analytical HPLC and amino acid analysis to confirm its homogeneity.
The primary structure of the purified this compound was determined using automated Edman degradation, the state-of-the-art technique for peptide sequencing at the time.
Protocol:
-
N-terminal Derivatization: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide was then treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Extraction and Conversion: The ATZ-amino acid was extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid was identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.
-
Repetitive Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation. This process was repeated for all 49 amino acid residues of this compound.
The biological activity of the purified this compound was assessed using an isolated perfused rat pancreas model. This ex vivo system allowed for the direct measurement of insulin secretion in response to various stimuli in a controlled environment.
Protocol:
-
Pancreas Isolation: The pancreas, along with the spleen and a section of the duodenum, was carefully isolated from an anesthetized rat.
-
Perfusion Setup: The isolated pancreas was placed in a temperature-controlled chamber and perfused with a Krebs-Ringer bicarbonate buffer containing glucose and other essential nutrients. The perfusion was maintained at a constant flow rate.
-
Stimulation of Insulin Secretion: After a stabilization period, the pancreas was stimulated to secrete insulin by increasing the glucose concentration in the perfusion buffer.
-
Application of this compound: Purified porcine this compound was added to the perfusion buffer at various concentrations, and its effect on glucose-stimulated insulin secretion was measured.
-
Insulin Measurement: Samples of the perfusate were collected at regular intervals, and the insulin concentration was determined by radioimmunoassay (RIA).
Quantitative Data from Seminal Studies
The initial studies on this compound provided quantitative data on its structure and biological activity.
| Parameter | Value | Reference |
| Source | Porcine Pancreas | Tatemoto et al., 1986 |
| Length | 49 amino acids | Tatemoto et al., 1986 |
| Molecular Weight (calculated) | ~5.1 kDa | Tatemoto et al., 1986 |
| C-terminal residue | Glycine (amidated) | Tatemoto et al., 1986 |
| Biological Activity | Inhibition of glucose-stimulated insulin secretion | Tatemoto et al., 1986 |
| Effective Concentration in Bioassay | Nanomolar range | Efendić et al., 1987 |
The Link to Chromogranin A
Shortly after its discovery, in 1987, the amino acid sequence of this compound was found to be highly homologous to a specific region of porcine Chromogranin A (CgA). This established CgA as the prohormone for this compound. This compound was, in fact, the first biologically active peptide to be identified as a product of CgA processing. This finding solidified the role of CgA as a precursor to a family of regulatory peptides and provided a crucial link between the emerging field of neuroendocrine tumor markers and the physiological regulation of metabolism.
Early Insights into the Signaling Pathway of this compound
While the specific receptor for this compound remained elusive for some time, early investigations provided important clues about its mechanism of action. The prevailing hypothesis was that this compound acts through a G protein-coupled receptor (GPCR) on the surface of target cells, such as pancreatic beta-cells and hepatocytes.
Subsequent studies in the late 1980s and early 1990s suggested that the binding of this compound to its putative receptor activates a G protein of the Gαq/11 family. This, in turn, stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, then activates protein kinase C (PKC), which was proposed to mediate many of the downstream effects of this compound, including the inhibition of insulin secretion.
Conclusion
The discovery of this compound was a landmark achievement that not only introduced a new player in the regulation of insulin secretion and glucose metabolism but also significantly advanced our understanding of the broader roles of prohormones like Chromogranin A. The meticulous application of innovative peptide chemistry and classical physiological assays by Tatemoto and his colleagues serves as a testament to the power of systematic scientific inquiry. This foundational work paved the way for decades of research into the diverse functions of this compound and its potential as a biomarker and therapeutic target in various diseases, including neuroendocrine tumors and diabetes. This technical guide provides a detailed retrospective of this pivotal discovery, offering valuable insights for researchers and clinicians working in the fields of endocrinology, oncology, and drug development.
References
An In-depth Technical Guide to the Pancreastatin Gene (CHGA) and its Genetic Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chromogranin A (CHGA) gene, located on chromosome 14q32.12, encodes the acidic glycoprotein Chromogranin A, a member of the granin family of neuroendocrine secretory proteins.[1] CHGA is ubiquitously expressed in the secretory granules of neuroendocrine, endocrine, and neuronal cells, where it is co-stored and co-secreted with various hormones and neurotransmitters.[2][3][4] The protein undergoes extensive post-translational modification and proteolytic processing, giving rise to a number of biologically active peptides, including vasostatin, catestatin, and pancreastatin. This guide focuses on this compound, a significant regulator of glucose and lipid metabolism, and the genetic variants within the CHGA gene that influence its function and are associated with a range of cardiometabolic diseases.
This compound, corresponding to amino acids 250-301 of human Chromogranin A, was first identified based on its ability to inhibit glucose-stimulated insulin secretion. Subsequent research has revealed its broader role in metabolism, including the inhibition of glucose uptake in adipocytes and hepatocytes and the stimulation of glycogenolysis. Elevated levels of this compound have been observed in individuals with type 2 diabetes, gestational diabetes, and essential hypertension, suggesting its involvement in the pathophysiology of these conditions. Furthermore, genetic variations within the CHGA gene, particularly those affecting the this compound peptide, have been shown to alter its biological activity and are associated with an increased risk for metabolic disorders.
This technical guide provides a comprehensive overview of the CHGA gene, the processing of this compound, its signaling pathways, and the functional consequences of its genetic variants. It also includes detailed experimental protocols for the study of CHGA and this compound, aimed at facilitating further research and drug development in this area.
The CHGA Gene and this compound Processing
The human CHGA gene spans approximately 12.2 kilobases and consists of eight exons and seven introns. The resulting mRNA transcript is translated into a 439-amino acid pre-protein, which is then processed into the mature 439-amino acid Chromogranin A protein following the cleavage of a signal peptide.
The generation of this compound from Chromogranin A is a multi-step process involving proteolytic cleavage by prohormone convertases, such as PC1 and PC2, at dibasic cleavage sites flanking the this compound sequence. The final bioactive form of this compound is a 49-amino acid peptide that is C-terminally amidated. This amidation step is crucial for its biological activity. The processing of Chromogranin A into its various peptide fragments, including this compound, is tissue-specific.
Genetic Variants of the CHGA Gene
Genetic variation within the CHGA locus has been linked to altered autonomic function and an increased risk for hypertension and its complications, such as hypertensive renal disease. Polymorphisms have been identified in the promoter region, exons, and the 3'-untranslated region (3'-UTR) of the CHGA gene.
Promoter Variants
Several single nucleotide polymorphisms (SNPs) have been identified in the promoter region of the CHGA gene. These variants can alter transcription factor binding and, consequently, the expression levels of Chromogranin A. For instance, the G-462A polymorphism has been associated with variations in blood pressure and body mass index (BMI). A specific promoter haplotype has been shown to increase CHGA expression and is associated with a higher risk for cardiometabolic disorders.
This compound Variants
Several non-synonymous variants have been identified within the coding region of this compound. These variants can alter the amino acid sequence of the peptide, leading to changes in its biological activity.
| Variant | dbSNP ID | Amino Acid Change | Functional Consequence | Associated Phenotypes |
| rs9658662 | rs9658662 | Arginine to Tryptophan at position 253 (Arg253Trp) | --- | Hypertension, Hypertensive Renal Disease |
| rs9658663 | rs9658663 | Alanine to Glycine at position 256 (Ala256Gly) | --- | Hypertension, Hypertensive Renal Disease |
| rs9658664 | rs9658664 | Glycine to Serine at position 297 (Gly297Ser) | Increased potency to inhibit glucose uptake | Insulin resistance, Type 2 Diabetes, Elevated plasma glucose, diastolic blood pressure, and catecholamines |
| rs140089514 | rs140089514 | Glutamic acid to Lysine at position 287 (Glu287Lys) | Altered potency to inhibit insulin-stimulated glucose uptake | Metabolic disorders |
Data compiled from multiple sources.
The Gly297Ser variant is of particular interest as it has been shown to have a greater potency in inhibiting insulin-induced glucose uptake compared to the wild-type peptide. This increased inhibitory activity is thought to contribute to a higher risk of developing insulin resistance and type 2 diabetes in individuals carrying this variant.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of target cells, such as hepatocytes and adipocytes. While the specific receptor has not been definitively identified, studies have characterized it as a glycoprotein with a molecular weight of approximately 35-80 kDa that is coupled to a pertussis toxin-insensitive G protein, likely of the Gαq/11 family.
Upon binding to its receptor, this compound activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the observed metabolic effects of this compound, including the inhibition of glucose uptake and the stimulation of glycogenolysis.
This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which may contribute to its effects on protein synthesis.
References
- 1. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 2. Targeted ablation of the chromogranin a (Chga) gene: normal neuroendocrine dense-core secretory granules and increased expression of other granins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Pancreastatin: A Comprehensive Technical Guide to Its Amino Acid Sequence, Isoforms, and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a crucial peptide fragment derived from the neuroendocrine secretory protein Chromogranin A (CgA), plays a significant role in various physiological processes, most notably in the regulation of glucose metabolism.[1][2][3] Its discovery and subsequent characterization have opened new avenues for understanding metabolic diseases and developing novel therapeutic interventions. This technical guide provides an in-depth exploration of the amino acid sequence of human this compound, its known isoforms, the experimental protocols for its analysis, and its intricate signaling pathways.
This compound Amino Acid Sequence and Precursor
Human this compound is a 52-amino acid peptide, corresponding to residues 250-301 of the human Chromogranin A (CgA) protein.[4][5] The full-length human CgA is a 439-residue protein, and the this compound sequence is flanked by potential proteolytic cleavage sites, suggesting its generation through post-translational processing of the precursor protein.
The primary amino acid sequence of the wild-type human this compound (PST-WT) is:
GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH2
This compound Isoforms and Variants
Several isoforms and naturally occurring genetic variants of this compound have been identified, each with potentially distinct biological activities. These variations arise from alternative proteolytic cleavage of the CgA precursor or from single nucleotide polymorphisms (SNPs) in the CHGA gene.
Cleavage Isoforms
Longer and shorter forms of this compound have been isolated from human tissues and tumors. These include:
-
hCgA-210-301: A 92-amino acid extended form of this compound.
-
hCgA-273-301: A C-terminal fragment of the main this compound sequence.
The presence of these isoforms suggests complex and tissue-specific processing of Chromogranin A.
Genetic Variants
Several genetic variants of human this compound have been discovered, with some showing altered potency in their biological effects. These variants can influence an individual's predisposition to metabolic disorders.
| Variant Name | Amino Acid Change | Position in CgA | Noted Functional Impact |
| PST-R253W | Arginine to Tryptophan | 253 | --- |
| PST-A256G | Alanine to Glycine | 256 | --- |
| PST-E287K | Glutamic Acid to Lysine | 287 | Increased efficacy in activating gluconeogenic genes. |
| PST-G297S | Glycine to Serine | 297 | Significantly increased potency to inhibit glucose uptake. |
Experimental Protocols
The identification and quantification of this compound and its isoforms are critical for both research and clinical diagnostics. The following sections detail the methodologies for key experiments.
Radioimmunoassay (RIA) for this compound Quantification
Radioimmunoassay is a highly sensitive technique used to measure the concentration of this compound in biological samples like plasma.
Principle: This competitive assay involves a radiolabeled this compound competing with the unlabeled this compound in the sample for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.
Detailed Methodology:
-
Sample Preparation: Patient blood samples should be collected in tubes containing preservatives and centrifuged to separate the plasma, which is then frozen until analysis. Patients should ideally be fasting for 10-12 hours prior to collection.
-
Reagent Preparation:
-
Prepare a standard curve using known concentrations of synthetic this compound.
-
Reconstitute the primary antibody and the radiolabeled this compound tracer according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Add the primary antibody to all tubes (except the total count tubes).
-
Add the radiolabeled this compound tracer to all tubes.
-
Incubate the tubes, typically for 16-24 hours at 4°C, to allow for competitive binding.
-
-
Separation of Bound and Free Antigen:
-
Add a precipitating reagent (e.g., a second antibody and polyethylene glycol) to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Radioactivity Measurement:
-
Carefully aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Mass Spectrometry for Isoform Characterization
Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing different isoforms and post-translational modifications of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed.
Principle: MS measures the mass-to-charge ratio of ionized molecules. For proteins and peptides, this allows for precise mass determination, which can reveal variations in amino acid sequence or the presence of modifications. Tandem mass spectrometry (MS/MS) further fragments the peptides to determine their amino acid sequence.
Detailed Methodology:
-
Sample Preparation and Protein Extraction:
-
Extract proteins from tissues or cell lysates.
-
For complex samples, fractionation techniques like gel electrophoresis or liquid chromatography can be used to enrich for this compound and its isoforms.
-
-
Enzymatic Digestion (for Bottom-Up Proteomics):
-
The protein sample is digested with a specific protease (e.g., trypsin) to generate a mixture of smaller peptides.
-
-
Mass Spectrometric Analysis:
-
LC-MS/MS: The peptide mixture is separated by liquid chromatography and then introduced into the mass spectrometer. The instrument isolates peptides of a specific mass-to-charge ratio, fragments them, and then measures the masses of the fragments.
-
MALDI-TOF: The sample is co-crystallized with a matrix and irradiated with a laser. The desorbed and ionized molecules travel through a flight tube, and their time of flight is used to determine their mass.
-
-
Data Analysis:
-
The fragmentation patterns (MS/MS spectra) are searched against protein sequence databases to identify the peptides.
-
The identified peptides are then mapped back to their parent proteins to confirm the presence of this compound and to identify any sequence variations or modifications. "Top-down" proteomics, which analyzes intact proteins, can also be used to characterize different isoforms without prior digestion.
-
Signaling Pathways of this compound
This compound exerts its biological effects by activating specific intracellular signaling cascades. The primary pathway involves a G protein-coupled receptor, leading to downstream effects on cellular metabolism.
The signaling mechanism of the this compound receptor involves the activation of a Gαq/11 protein. This, in turn, stimulates the β3-isoform of phospholipase C (PLCβ3). PLCβ3 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated cytoplasmic Ca2+ and DAG synergistically activate protein kinase C (PKC). This cascade ultimately leads to the observed metabolic effects of this compound, such as the inhibition of glucose uptake and glycogen synthesis. There is also evidence suggesting an interaction of this compound with the chaperone GRP78, which may influence its metabolic signaling.
Conclusion
This compound is a pleiotropic peptide with significant implications for metabolic regulation. A thorough understanding of its amino acid sequence, the functional consequences of its various isoforms, and the intricacies of its signaling pathways is paramount for the development of targeted diagnostics and therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the role of this compound in health and disease. Future research focusing on the precise characterization of the this compound receptor and the tissue-specific processing of Chromogranin A will further illuminate the complex biology of this important regulatory peptide.
References
- 1. This compound: multiple actions on human intermediary metabolism in vivo, variation in disease, and naturally occurring functional genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Naturally Occurring Variants of the Dysglycemic Peptide this compound: DIFFERENTIAL POTENCIES FOR MULTIPLE CELLULAR FUNCTIONS AND STRUCTURE-FUNCTION CORRELATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory functions of chromogranin A-derived peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pancreastatin's Physiological Role in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreastatin (PST), a 49-amino acid peptide derived from the processing of chromogranin A (CgA), has emerged as a significant, yet complex, modulator of glucose homeostasis.[1][2] Primarily recognized for its counter-regulatory effects against insulin, this compound exerts its influence through a multi-pronged approach targeting key metabolic tissues including the pancreas, liver, and peripheral tissues like adipose and skeletal muscle.[2][3] Its actions, which include the inhibition of insulin secretion, stimulation of hepatic glucose output, and induction of insulin resistance, position it as a diabetogenic peptide with potential implications in the pathophysiology of type 2 diabetes and related metabolic syndromes.[4] This document provides a comprehensive overview of the physiological role of this compound in glucose regulation, detailing its molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.
This compound's Impact on Pancreatic Islet Function
This compound is a potent inhibitor of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This inhibitory action is a primary contributor to its hyperglycemic effect. The peptide also influences glucagon secretion, although these effects appear to be more complex and glucose-dependent.
Inhibition of Insulin Secretion
This compound directly suppresses the release of insulin in response to various stimuli, most notably glucose. This effect is observed both in vivo and in isolated pancreatic islet preparations. The mechanism involves interfering with the calcium-dependent exocytosis of insulin-containing granules, downstream of membrane depolarization.
Quantitative Data on this compound's Effect on Insulin and Glucagon Secretion
| Parameter | Species/Model | This compound Concentration/Dose | Observed Effect | Reference |
| Basal Plasma Insulin | Mouse (in vivo) | 4.0 nmol/kg (IV) | ↓ 62% : from 55 ± 8 µU/mL to 21 ± 7 µU/mL at 6 min | |
| Glucose-Stimulated Insulin Secretion | Isolated Rat Islets | 100 nmol/L | Total abolishment of insulin secretion stimulated by 8.3 mmol/L glucose | |
| First Phase Insulin Release | Perfused Rat Pancreas | 15 nmol/L | Significant inhibition of the first phase (5 min) of insulin release induced by raising glucose from 4.2 to 8.3 mmol/L | |
| Stimulated Insulin Release | Perfused Rat Pancreas | 20 or 200 pM | Significant inhibition of stimulated insulin release | |
| Basal Plasma Glucagon | Mouse (in vivo) | 4.0 nmol/kg (IV) | ↑ 58% : from 190 ± 12 pg/mL to 301 ± 19 pg/mL at 2 min |
Signaling Pathway in Pancreatic β-Cells
This compound's inhibitory effect on insulin secretion is mediated through a pertussis toxin-sensitive G-protein coupled receptor, suggesting the involvement of Gαi/o proteins. Studies indicate that this compound does not affect the glucose-induced closure of ATP-sensitive potassium (K-ATP) channels but rather inhibits the subsequent influx of Ca2+ through voltage-gated calcium channels. This uncoupling of membrane depolarization from Ca2+ influx effectively halts the exocytotic machinery responsible for insulin release.
Figure 1: this compound signaling in pancreatic β-cells.
Experimental Protocol: Isolated Perfused Rat Pancreas
This in vitro technique allows for the direct assessment of this compound's effects on pancreatic hormone secretion while maintaining the structural integrity of the organ.
-
Animal Preparation: A male Wistar rat is anesthetized. The pancreas, along with the spleen and a segment of the duodenum, is surgically isolated.
-
Perfusion Setup: The celiac and superior mesenteric arteries are cannulated for arterial inflow, and a cannula is placed in the portal vein for collection of the venous effluent.
-
Perfusion Medium: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer containing albumin, dextran, and glucose at a constant flow rate. The buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Experimental Procedure: The preparation is allowed to stabilize with a basal glucose concentration (e.g., 4.2 mM). After stabilization, the glucose concentration is raised (e.g., to 8.3 mM or 16.7 mM) to stimulate insulin secretion. This compound is infused at the desired concentration (e.g., 15 nmol/L) along with the secretagogue.
-
Sample Collection and Analysis: The venous effluent is collected at regular intervals (e.g., every minute). Samples are immediately chilled and stored for later analysis of insulin and glucagon concentrations by radioimmunoassay (RIA).
This compound's Role in Hepatic Glucose Metabolism
This compound directly acts on the liver to increase glucose production, thereby contributing significantly to its hyperglycemic profile. It stimulates both glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of new glucose).
Stimulation of Hepatic Glucose Output
In isolated rat hepatocytes, this compound stimulates the rate of glucose output in a dose-dependent manner. This effect is independent of changes in cAMP levels, distinguishing its mechanism from that of glucagon. Furthermore, this compound inhibits insulin-stimulated glycogen synthesis, suggesting a role in hepatic insulin resistance.
Quantitative Data on this compound's Effect on Hepatic Glucose Metabolism
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| Glucose Output | Isolated Rat Hepatocytes | 0.1 - 100 nM | Dose-dependent stimulation of glucose output rate; half-maximal rate near 1 nM | |
| Insulin-Stimulated Glycogen Synthesis | Rat Hepatocytes | 10⁻¹¹ M to 10⁻⁷ M | ↓ ~45% inhibition of insulin-stimulated glycogen synthesis; half-maximal effect at 0.3 nM | |
| Insulin-Stimulated Glycolysis | Rat Hepatocytes | 10⁻⁸ M | ↑ ~25% enhancement of insulin-stimulated glycolysis |
Signaling Pathway in Hepatocytes
The glycogenolytic action of this compound in the liver is mediated by a specific receptor coupled to two different G proteins. The primary pathway involves a pertussis toxin-insensitive G protein (Gαq/11), which activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and the rise in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). This cascade ultimately stimulates the enzymes responsible for glycogenolysis.
Figure 2: this compound signaling in hepatocytes.
Experimental Protocol: Isolated Rat Hepatocytes
This protocol allows for the study of this compound's direct metabolic effects on liver cells, free from systemic hormonal and neural influences.
-
Hepatocyte Isolation: Hepatocytes are isolated from a fasted rat by collagenase perfusion of the liver via the portal vein.
-
Cell Culture: The isolated cells are washed, assessed for viability (e.g., using trypan blue exclusion), and suspended in a suitable incubation buffer (e.g., Krebs-Henseleit).
-
Glycogenolysis Assay: To measure glucose output, hepatocytes are incubated at 37°C in the buffer. This compound is added at various concentrations (e.g., 0.1-100 nM). Aliquots of the cell suspension are taken at different time points. The reaction is stopped, and the concentration of glucose in the supernatant is measured enzymatically.
-
Glycogen Synthesis Assay: To measure glycogen synthesis, hepatocytes are incubated with a radiolabeled glucose precursor, such as [U-14C]glucose, in the presence or absence of insulin and/or this compound. After incubation, the cells are harvested, and the amount of radioactivity incorporated into glycogen is determined.
This compound and Peripheral Insulin Resistance
Beyond its effects on the pancreas and liver, this compound also impairs glucose uptake in peripheral tissues, a key feature of insulin resistance. This action is particularly relevant in adipocytes and skeletal muscle.
Inhibition of Peripheral Glucose Uptake
Studies in humans have shown that local infusion of this compound into the forearm significantly reduces glucose uptake by skeletal muscle. In isolated rat adipocytes, this compound inhibits insulin-mediated glucose transport and utilization. This effect is attributed to the inhibition of insulin-stimulated translocation of the glucose transporter GLUT4 to the cell membrane.
Quantitative Data on this compound's Effect on Peripheral Glucose Uptake
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| Forearm Glucose Uptake | Human (in vivo) | ~200 nM (local infusion) | ↓ ~54% reduction in forearm glucose uptake | |
| Insulin-Stimulated Glucose Transport | Rat Adipocytes | 10 nM | ↓ ~50% inhibition of insulin-stimulated glucose transport | |
| Glucose Uptake (General) | Human | Not specified | ↓ ~48-50% decrease in glucose uptake |
Signaling Cross-Talk with Insulin Pathway
This compound's mechanism for inducing insulin resistance involves cross-talk with the insulin signaling pathway. In adipocytes, this compound activates classical protein kinase C (PKC) isoforms. This leads to the serine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1). Serine phosphorylation of these key signaling molecules blunts their normal tyrosine phosphorylation in response to insulin, thereby inhibiting the downstream phosphatidylinositol 3-kinase (PI3K) pathway, which is essential for GLUT4 translocation.
Figure 3: this compound cross-talk with insulin signaling.
Integrated View and Conclusion
This compound acts as a key hormonal regulator that counteracts insulin's effects at multiple levels, leading to an overall increase in blood glucose. Its multifaceted action—suppressing insulin release, promoting hepatic glucose production, and impairing peripheral glucose uptake—creates a potent diabetogenic state.
Logical Relationship: this compound to Hyperglycemia
The combined physiological actions of this compound create a clear pathway toward elevated blood glucose levels. Elevated circulating this compound, as seen in conditions like type 2 diabetes and essential hypertension, can be a significant driver of hyperglycemia.
Figure 4: Logical flow from this compound to hyperglycemia.
General Experimental Workflow
Investigating the physiological role of this compound typically follows a multi-level experimental approach, progressing from in vitro mechanistic studies to in vivo physiological validation.
Figure 5: General experimental workflow for this compound research.
References
- 1. This compound inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
Pancreastatin's Mechanism of Action in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreastatin, a 49-amino acid peptide derived from the processing of chromogranin A, is a potent endogenous inhibitor of glucose-stimulated insulin secretion (GSIS). Its mechanism of action involves a complex signaling cascade initiated by its binding to a G-protein coupled receptor on the pancreatic β-cell surface. This binding activates an inhibitory G-protein (Gi/o), which in turn modulates downstream effectors to curtail insulin exocytosis. Key events include the inhibition of voltage-gated Ca2+ channels, leading to reduced intracellular calcium influx, a critical trigger for insulin vesicle fusion. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. Understanding this intricate regulatory network is paramount for developing novel therapeutic strategies targeting insulin secretion in metabolic diseases.
Introduction
This compound, first isolated from porcine pancreas, is a biologically active peptide with a wide range of inhibitory functions.[1] It is generated through the proteolytic cleavage of chromogranin A, a protein co-stored and co-secreted with hormones and neurotransmitters from neuroendocrine cells.[2] One of the most prominent physiological roles of this compound is its potent inhibition of insulin secretion from pancreatic β-cells.[1][3] This inhibitory action is observed in response to various secretagogues, most notably glucose.[2] The peptide has been shown to lower basal plasma insulin levels and inhibit both glucose- and cholinergically-induced insulin secretion. Given its role in glucose homeostasis, this compound and its signaling pathway represent a significant area of interest for research into metabolic disorders such as type 2 diabetes. This guide will dissect the core mechanisms of this compound's action on insulin secretion, providing a technical overview for researchers and drug development professionals.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory effect of this compound on insulin secretion has been quantified in various experimental models. The following tables summarize key findings from the literature, providing a comparative overview of its potency and efficacy.
| Experimental Model | This compound Concentration | Secretagogue | Observed Effect on Insulin Secretion | Reference |
| Isolated rat islets | 100 nmol/L | 8.3 mmol/L Glucose | Totally abolished | |
| RINm5F cells | 10⁻⁷ M | Carbachol | Maximum inhibition (50%) | |
| Fetal rat pancreatic islets in culture | 100 nM | - | Maximal inhibition of DNA synthesis and decreased insulin secretion | |
| Perfused rat pancreas | 15 nmol/L | Glucose (4.2 to 8.3 mmol/L) | Significantly inhibited the first phase of insulin release (P < 0.05) | |
| In vivo (mice) | 4.0 nmol/kg (intravenous) | - | Lowered basal plasma insulin from 55 +/- 8 µU/ml to 21 +/- 7 µU/ml at 6 min (P < 0.01) | |
| In vivo (mice) | 4.0 nmol/kg (intravenous) | Glucose | Inhibited plasma insulin response (P < 0.01) | |
| In vivo (mice) | 4.0 nmol/kg (intravenous) | Carbachol | Inhibited plasma insulin response (P < 0.001) |
| Parameter | Value | Experimental Model | Reference |
| ED50 (Carbachol-stimulated insulin release) | 4 nM | RINm5F cells | |
| IC50 (Inhibition of insulin-stimulated glucose transport) | ~1 nM | Rat adipocytes |
Core Mechanism of Action: A Signaling Cascade
This compound exerts its inhibitory effect on insulin secretion through a well-defined signaling pathway that ultimately hinders the exocytosis of insulin-containing granules. The key steps in this cascade are detailed below.
Receptor Binding and G-Protein Activation
The initial event in this compound's mechanism of action is its binding to a specific G-protein coupled receptor (GPCR) on the surface of pancreatic β-cells. While the exact receptor is yet to be fully characterized, functional studies have unequivocally demonstrated the involvement of a pertussis toxin-sensitive G-protein, indicative of the Gi/o family of inhibitory G-proteins. Pertussis toxin catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins, uncoupling them from their receptors and thereby abolishing the inhibitory effect of this compound.
Inhibition of Calcium Influx
A cornerstone of this compound's inhibitory action is its ability to curtail the influx of extracellular calcium (Ca2+) into the β-cell. Glucose stimulation of β-cells leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the subsequent opening of voltage-gated calcium channels (VGCCs), resulting in a rapid increase in intracellular Ca2+ concentration ([Ca2+]i). This rise in [Ca2+]i is the primary trigger for the fusion of insulin-containing vesicles with the plasma membrane and subsequent insulin release.
This compound has been shown to inhibit the glucose-stimulated increase in 45Ca2+ efflux from prelabelled islets, a measure of Ca2+ uptake, without affecting 86Rb+ efflux, which reflects KATP channel activity. This indicates that this compound does not act by hyperpolarizing the β-cell but rather by directly or indirectly inhibiting the opening of VGCCs.
Interference with Exocytosis
Beyond its effects on Ca2+ influx, this compound appears to act at a distal point in the exocytotic machinery. Studies using the electrophysiological technique of membrane capacitance measurements, which correlate with exocytosis, have shown that this compound significantly diminishes the maximum capacitance changes evoked by secretagogues. This effect is also sensitive to pertussis toxin, further linking the G-protein signaling to the final steps of insulin release. This compound inhibits insulin secretion stimulated by agents that directly elevate intracellular Ca2+, such as the calcium ionophore A23187, suggesting an interference with the Ca2+-directed exocytotic machinery itself.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Isolated Pancreatic Islet Perifusion Assay
This protocol is designed to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli in the presence or absence of this compound.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Ficoll gradient
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Bovine Serum Albumin (BSA)
-
Glucose
-
This compound
-
Perifusion system (e.g., Biorep Perifusion System)
-
96-well plates for fraction collection
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., Wistar rats) by collagenase digestion of the pancreas, followed by purification using a Ficoll density gradient.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
Perifusion:
-
Aliquots of 100-200 islets are placed in perifusion chambers.
-
The islets are perifused with KRB buffer containing 0.2% BSA and a basal glucose concentration (e.g., 2.8 mM) for a 30-60 minute equilibration period at a flow rate of 100-200 µL/min.
-
Following equilibration, the perifusion buffer is switched to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound.
-
Perifusate fractions are collected at regular intervals (e.g., every 1-5 minutes) into 96-well plates.
-
-
Insulin Measurement: The insulin concentration in each fraction is determined using a commercially available insulin ELISA kit according to the manufacturer's instructions.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the measurement of intracellular calcium concentrations in pancreatic β-cells using a fluorescent Ca2+ indicator.
Materials:
-
Isolated pancreatic islets or β-cell line (e.g., RINm5F, MIN6)
-
Fura-2 AM or Fluo-4 AM (fluorescent Ca2+ indicators)
-
Pluronic F-127
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose
-
This compound
-
Fluorescence microscopy system with a ratiometric imaging setup (for Fura-2) or a standard fluorescence reader.
Procedure:
-
Cell Preparation: Islets or cultured β-cells are plated on glass-bottom dishes.
-
Dye Loading: The cells are incubated with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM in KRB buffer containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Washing: The cells are washed with fresh KRB buffer to remove extracellular dye and allowed to de-esterify the AM ester for at least 30 minutes.
-
Imaging:
-
The dish is mounted on the stage of an inverted fluorescence microscope.
-
The cells are perifused with KRB buffer with basal glucose.
-
For Fura-2, the cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i.
-
For Fluo-4, the cells are excited at ~490 nm and emission is collected at ~520 nm. The change in fluorescence intensity is indicative of changes in [Ca2+]i.
-
-
Stimulation: The perifusion solution is switched to one containing high glucose with or without this compound, and the changes in fluorescence are recorded over time.
Membrane Capacitance Measurement for Exocytosis
This protocol outlines the use of the patch-clamp technique to measure changes in membrane capacitance as an indicator of exocytosis.
Materials:
-
Single pancreatic β-cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Patch pipettes
-
Extracellular and intracellular solutions for patch-clamping
Procedure:
-
Cell Preparation: Pancreatic islets are dispersed into single cells and plated on coverslips.
-
Patch-Clamp Recording:
-
The whole-cell patch-clamp configuration is established on a single β-cell.
-
A sine wave voltage is applied to the cell, and the resulting current is measured using a lock-in amplifier to determine the membrane capacitance.
-
-
Stimulation: Exocytosis is triggered by a train of depolarizing voltage pulses or by infusion of a Ca2+-containing solution through the patch pipette.
-
Data Acquisition: Changes in membrane capacitance are recorded continuously before, during, and after stimulation in the presence or absence of this compound in the extracellular solution. An increase in capacitance reflects the fusion of insulin granules with the plasma membrane.
Conclusion and Implications for Drug Development
This compound is a critical negative regulator of insulin secretion, acting through a Gi/o-protein coupled receptor to inhibit Ca2+ influx and interfere with the exocytotic machinery of pancreatic β-cells. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further investigation into this important signaling pathway.
For drug development professionals, the this compound signaling cascade offers several potential targets for the modulation of insulin secretion. The development of antagonists for the this compound receptor could represent a novel therapeutic strategy to enhance insulin release in conditions of β-cell dysfunction, such as type 2 diabetes. Conversely, agonists of this pathway might be beneficial in managing conditions of hyperinsulinemia. A thorough understanding of the molecular players and their interactions, as outlined in this guide, is essential for the rational design and development of such targeted therapies. Further research to identify and characterize the specific this compound receptor will be a crucial next step in translating this knowledge into clinical applications.
References
Pancreastatin Signaling Pathways in Metabolic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreastatin (PST), a 49-amino acid peptide derived from the processing of chromogranin A (CgA), has emerged as a significant regulator of metabolic homeostasis.[1][2] It exerts pleiotropic effects on glucose and lipid metabolism, primarily acting as a counter-regulatory hormone to insulin.[3][4] Elevated levels of this compound have been associated with insulin resistance states, including type 2 diabetes and gestational diabetes, highlighting its potential as a therapeutic target.[1] This guide provides a comprehensive overview of the signaling pathways governed by this compound in key metabolic tissues, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the complex signaling networks.
This compound's Role in Metabolic Homeostasis
This compound is involved in the intricate regulation of energy balance through its actions on the liver, adipose tissue, and pancreatic β-cells. Its general mechanism involves binding to a putative G protein-coupled receptor (GPCR), which is predominantly coupled to the Gαq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated, mediating many of this compound's metabolic effects.
Tissue-Specific Signaling Pathways of this compound
Liver: Stimulation of Hepatic Glucose Production
In the liver, this compound promotes hepatic glucose production by stimulating glycogenolysis and gluconeogenesis. It counteracts the effects of insulin, thereby contributing to hyperglycemia. The signaling pathway in hepatocytes involves the activation of the Gαq/11-PLC-PKC axis.
Diagram 1: this compound Signaling in Hepatocytes
Caption: this compound signaling cascade in hepatocytes leading to increased glucose output.
Adipose Tissue: Inhibition of Glucose Uptake and Lipogenesis
In adipocytes, this compound exhibits potent anti-insulin effects. It inhibits insulin-stimulated glucose uptake and lipogenesis while promoting lipolysis. The signaling mechanism is similar to that in the liver, relying on the Gαq/11-PLC-PKC pathway. Additionally, a Gαi1,2 protein-coupled pathway has been suggested to play a lesser role.
Diagram 2: this compound Signaling in Adipocytes
Caption: this compound's dual inhibitory and stimulatory effects in adipocytes.
Pancreatic β-Cells: Inhibition of Insulin Secretion
This compound is a potent inhibitor of glucose-stimulated insulin secretion from pancreatic β-cells. It achieves this by reducing the glucose-stimulated increase in intracellular calcium influx, a critical step in insulin exocytosis. This effect is independent of the ATP-sensitive potassium (KATP) channel closure induced by glucose.
Diagram 3: this compound's Effect on Pancreatic β-Cells
Caption: this compound inhibits glucose-stimulated insulin secretion by targeting calcium influx.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize key quantitative findings from various studies on the metabolic effects of this compound.
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Tissue/Model | Effect | Concentration/Dose | Reference |
| Glucose Uptake | Human Forearm (in vivo) | ~48-50% decrease | ~200 nM infusion | |
| Insulin-Stimulated Glucose Transport | Rat Adipocytes | ~50% inhibition | 10 nM | |
| Basal & Insulin-Stimulated Glucose Transport | Rat Adipocytes | IC50 ~0.6 nM | 0.1 nM (significant effect) | |
| Insulin-Stimulated Glycogen Synthesis | Rat Hepatocytes | ~45% inhibition | 10⁻⁸ M (maximal effect) | |
| Glucose-Stimulated Insulin Secretion | Isolated Rat Islets | Total abolition | 100 nM |
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | Tissue/Model | Effect | Concentration/Dose | Reference |
| Free Fatty Acid Spillover | Human Forearm (in vivo) | ~4.5- to 6.4-fold increase | ~200 nM infusion | |
| Lipolysis | Rat Adipocytes | ED50 ~0.1 nM | Not specified | |
| Lipogenesis | Rat Adipocytes | Dose-dependent inhibition | IC50 ~1 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study this compound's effects.
In Vivo Human Forearm Infusion Studies
-
Objective: To determine the in vivo effects of this compound on glucose and lipid metabolism in humans.
-
Methodology:
-
Catheters are placed in the brachial artery for infusion and in a deep antecubital vein for blood sampling from the forearm.
-
A baseline blood sample is drawn.
-
This compound (e.g., human CHGA₂₇₃₋₃₀₁-amide at ~200 nM) or a control peptide is infused into the brachial artery.
-
Serial blood samples are collected from the deep vein to measure glucose, free fatty acids, and amino acid levels.
-
Forearm plasma flow is measured to distinguish between metabolic and hemodynamic effects.
-
The arteriovenous difference in substrate concentrations is calculated to determine uptake or release.
-
Isolated Rat Adipocyte and Hepatocyte Studies
-
Objective: To investigate the direct effects of this compound on cellular metabolism in a controlled ex vivo environment.
-
Methodology:
-
Cell Isolation:
-
Adipocytes: Isolated from epididymal fat pads of rats by collagenase digestion.
-
Hepatocytes: Isolated from rat liver by collagenase perfusion.
-
-
Incubation: Isolated cells are incubated in appropriate buffer (e.g., Krebs-Ringer bicarbonate buffer) with varying concentrations of this compound and/or insulin.
-
Metabolic Assays:
-
Glucose Transport: Measured by the uptake of radiolabeled glucose (e.g., [U-¹⁴C]glucose).
-
Glycogen Synthesis: Assessed by the incorporation of radiolabeled glucose into glycogen.
-
Lipogenesis: Determined by the incorporation of radiolabeled precursors (e.g., glucose or acetate) into lipids.
-
Lipolysis: Quantified by measuring the release of glycerol or free fatty acids into the medium.
-
-
Signaling Studies: Western blotting can be used to analyze the phosphorylation status of key signaling proteins (e.g., Akt, IRS-1) to dissect the molecular mechanisms.
-
Isolated Pancreatic Islet Perifusion
-
Objective: To examine the effect of this compound on insulin secretion dynamics.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion and density gradient centrifugation.
-
Perifusion: Islets are placed in a perifusion chamber and continuously supplied with a buffer containing varying concentrations of glucose and this compound.
-
Fraction Collection: The perifusate is collected in fractions over time.
-
Hormone Measurement: Insulin concentrations in the collected fractions are measured by radioimmunoassay (RIA) or ELISA.
-
Diagram 4: General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for studying this compound's effects on isolated cells.
Conclusion and Future Directions
This compound is a critical peptide in the regulation of metabolic processes, acting as a key antagonist to insulin action in the liver and adipose tissue, and as a potent inhibitor of insulin secretion. The signaling pathways, primarily mediated by the Gαq/11-PLC-PKC axis, are well-characterized, though the specific receptor remains to be definitively identified and cloned. The association of elevated this compound levels with metabolic diseases underscores its importance as a potential therapeutic target. Future research should focus on the development of specific this compound receptor antagonists to explore their therapeutic potential in managing insulin resistance and type 2 diabetes. Further investigation into the cross-talk between this compound signaling and other metabolic pathways will provide a more complete understanding of its role in metabolic regulation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic effects and mechanism of action of the chromogranin A-derived peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancreastatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Pancreastatin's Function in Neuroendocrine Systems
This technical guide provides a detailed overview of this compound, a crucial regulatory peptide in neuroendocrine systems. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core aspects of this compound's biochemistry, signaling, physiological functions, and its role in pathology, with a focus on neuroendocrine tumors.
Introduction to this compound
This compound is a 49-amino acid peptide derived from the proteolytic processing of Chromogranin A (CgA), a major soluble protein found in the secretory granules of neuroendocrine cells. First isolated from the porcine pancreas, its name reflects its initial discovery as a potent inhibitor of glucose-induced insulin secretion.[1] this compound is now recognized as a pleiotropic hormone with a wide range of activities, playing a significant role in glucose metabolism, hormone secretion, and potentially in the pathophysiology of various diseases, including neuroendocrine tumors and diabetes.[2][3]
Biosynthesis and Processing
This compound is not a primary gene product but is generated through the post-translational processing of its precursor, Chromogranin A. This processing is a multi-step enzymatic cascade that occurs within the secretory granules of neuroendocrine cells.
The Prohormone: Chromogranin A
Chromogranin A is a member of the granin family of acidic secretory glycoproteins. Its widespread distribution throughout the neuroendocrine system makes it a crucial prohormone for several biologically active peptides.[4] The processing of CgA is tissue-specific, leading to a diverse array of peptides with distinct functions.
Enzymatic Cleavage by Prohormone Convertases
The liberation of this compound from CgA is primarily mediated by the action of prohormone convertases (PCs), a family of subtilisin-like endoproteinases. Specifically, prohormone convertase 1 (PC1/3) and prohormone convertase 2 (PC2) are implicated in the cleavage of CgA at specific dibasic amino acid sites, leading to the generation of this compound and other CgA-derived fragments.
The following diagram illustrates the processing of Chromogranin A to this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the surface of target cells. The downstream signaling cascade predominantly involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
This signaling cascade results in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC), which in turn mediate the various physiological effects of this compound.
The following diagram outlines the principal signaling pathway of this compound.
Physiological Functions in Neuroendocrine Systems
This compound plays a multifaceted role in regulating the function of various neuroendocrine cells and target tissues.
Regulation of Pancreatic Islet Hormone Secretion
A primary and well-documented function of this compound is its potent inhibition of glucose-stimulated insulin secretion from pancreatic β-cells. This effect is mediated through the Gq-PLC-PKC pathway, which ultimately interferes with the exocytosis of insulin-containing granules.
The effect of this compound on glucagon secretion from α-cells is more complex and appears to be glucose-dependent. Some studies report an inhibition of glucagon release, particularly at low glucose concentrations, while others suggest a stimulatory effect.
| Hormone | Effect of this compound | Glucose Dependence | Reference |
| Insulin | Inhibition of stimulated release | High glucose | |
| Glucagon | Inhibition / Stimulation | Low glucose (inhibition) | |
| Somatostatin | Minor inhibition | - |
Modulation of Catecholamine Release
In the adrenal medulla and sympathetic neurons, this compound has been shown to modulate the release of catecholamines, such as adrenaline and noradrenaline. While some studies suggest an inhibitory role, acting as a negative feedback regulator, others indicate a more complex interaction.
Effects on Glucose Homeostasis
Beyond its direct effects on islet hormone secretion, this compound influences systemic glucose homeostasis. It has been shown to stimulate hepatic glucose output and inhibit glucose uptake in peripheral tissues, contributing to a hyperglycemic effect.
| Metabolic Process | Effect of this compound | Tissue | Reference |
| Glycogenolysis | Stimulation | Liver | |
| Glucose Uptake | Inhibition | Forearm Tissue | |
| Glycogen Synthesis | Inhibition of insulin-stimulated synthesis | Liver |
This compound in Neuroendocrine Tumors (NETs)
This compound has emerged as a significant biomarker for neuroendocrine tumors. Elevated circulating levels of this compound are frequently observed in patients with various types of NETs, including carcinoid tumors and pancreatic NETs.
Diagnostic and Prognostic Biomarker
Measurement of plasma this compound levels can aid in the diagnosis and monitoring of NETs. Furthermore, studies have indicated that this compound levels may have prognostic value, with higher levels being associated with a poorer prognosis.
Monitoring Treatment Response
Serial measurements of this compound can be used to monitor the response of NET patients to various therapies, such as surgery, chemotherapy, and targeted therapies. A decrease in this compound levels may indicate a positive response to treatment.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of this compound.
Measurement of this compound Levels
Radioimmunoassay (RIA) is a commonly used method for the quantification of this compound in plasma and other biological fluids.
-
Principle: Competitive binding assay where radiolabeled this compound competes with unlabeled this compound in the sample for binding to a limited amount of specific antibody.
-
Procedure Outline:
-
Incubate patient plasma samples or standards with a specific anti-pancreastatin antibody.
-
Add a known amount of radiolabeled (e.g., ¹²⁵I-labeled) this compound.
-
Allow the mixture to reach equilibrium.
-
Separate antibody-bound from free this compound (e.g., using a secondary antibody and precipitation).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Generate a standard curve to determine the concentration of this compound in the samples.
-
The following diagram illustrates the workflow of a this compound Radioimmunoassay.
Assessment of Insulin and Glucagon Secretion
Perfused Pancreas and Isolated Islet Systems are standard in vitro models to study the direct effects of this compound on pancreatic hormone secretion.
-
Perfused Pancreas:
-
Isolate the pancreas from a rodent model (e.g., rat).
-
Perfuse the pancreas through its arterial supply with a buffered physiological solution containing glucose and other secretagogues.
-
Collect the venous effluent at timed intervals.
-
Measure insulin and glucagon concentrations in the collected fractions using RIA or ELISA.
-
Introduce this compound into the perfusion medium to assess its effect on hormone secretion.
-
-
Isolated Islets:
-
Isolate pancreatic islets by collagenase digestion of the pancreas.
-
Culture the isolated islets for a short period to allow recovery.
-
Incubate batches of islets in the presence of various glucose concentrations and this compound.
-
Collect the incubation medium and measure hormone concentrations.
-
Investigation of Signaling Pathways
Measurement of Intracellular Calcium ([Ca2+]i):
-
Principle: Use of fluorescent Ca2+ indicators (e.g., Fura-2) that change their fluorescence properties upon binding to Ca2+.
-
Procedure Outline:
-
Load target cells (e.g., pancreatic β-cells) with a Ca2+-sensitive fluorescent dye.
-
Stimulate the cells with this compound.
-
Monitor the changes in fluorescence intensity or ratio using a fluorescence microscope or a plate reader.
-
Correlate the fluorescence changes to changes in intracellular Ca2+ concentration.
-
Conclusion
This compound is a key player in the complex regulatory network of the neuroendocrine system. Its ability to modulate hormone secretion and influence glucose metabolism highlights its physiological significance. Furthermore, its role as a biomarker for neuroendocrine tumors underscores its clinical importance. Continued research into the precise mechanisms of this compound action and the characterization of its receptor will undoubtedly open new avenues for therapeutic interventions in a range of endocrine and metabolic disorders. This guide provides a foundational understanding for researchers and drug development professionals to further explore the potential of this compound in their respective fields.
References
- 1. This compound, a novel pancreatic peptide that inhibits insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The post-translational processing of chromogranin A in the pancreatic islet: involvement of the eukaryote subtilisin PC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: multiple actions on human intermediary metabolism in vivo, variation in disease, and naturally occurring functional genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunomodulatory functions of chromogranin A-derived peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pancreastatin: An In-Depth Technical Guide to its Role as a Biomarker for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a peptide fragment derived from chromogranin A (CgA), is an increasingly important biomarker in the diagnosis, prognosis, and monitoring of neuroendocrine tumors (NETs).[1][2] This technical guide provides a comprehensive overview of this compound, its physiological roles, the methodologies for its detection, and its clinical utility in the management of NETs. The information is intended to support researchers, scientists, and drug development professionals in their work with this critical biomarker.
This compound has demonstrated significant value in predicting patient outcomes, with elevated levels being associated with poorer progression-free survival (PFS) and overall survival (OS) in patients with small bowel and pancreatic NETs.[3][4][5] Notably, its prognostic value appears to be independent of other factors such as age and tumor site. Furthermore, studies suggest that this compound may offer greater sensitivity and specificity than its precursor, CgA, in diagnosing NETs. An important advantage of this compound is that its levels are not affected by proton pump inhibitors (PPIs), a common medication class that can falsely elevate CgA levels.
Physiological Role and Signaling Pathways
This compound is a 49-amino acid peptide that is cleaved from the C-terminus of Chromogranin A. It is involved in a variety of physiological processes, most notably the regulation of glucose metabolism. This compound has been shown to have counterregulatory effects on insulin, suggesting a potential role in insulin resistance.
The biological effects of this compound are mediated through its interaction with cell surface receptors, which are believed to be G-protein coupled receptors (GPCRs). Upon binding, this compound can activate several downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival. The dysregulation of these pathways is a hallmark of many cancers, including neuroendocrine tumors.
Below are diagrams illustrating the key signaling pathways influenced by this compound.
Caption: this compound signaling via a G-protein coupled receptor.
Caption: this compound's influence on MAPK and PI3K/Akt pathways.
Quantitative Data on this compound as a NET Biomarker
The clinical utility of a biomarker is determined by its performance in various clinical settings. The following tables summarize key quantitative data for this compound in the context of neuroendocrine tumors.
Table 1: Prognostic Value of this compound in Neuroendocrine Tumors
| Parameter | Finding | Patient Cohort | Reference |
| Progression-Free Survival (PFS) | Elevated preoperative this compound associated with significantly shorter median PFS (1.7 years vs. 6.5 years for normal levels). | 98 Small Bowel NETs (SBNETs) and 78 Pancreatic NETs (PNETs) | |
| Overall Survival (OS) | Elevated preoperative this compound correlated with worse OS. | 98 SBNETs and 78 PNETs | |
| Postoperative Prognosis | Normalization of this compound levels post-surgery was associated with better outcomes. | 98 SBNETs and 78 PNETs | |
| Independence of Prognostic Value | The prognostic significance of this compound was independent of age, primary tumor site, and presence of nodal or metastatic disease. | 98 SBNETs and 78 PNETs |
Table 2: Diagnostic Accuracy of this compound vs. Chromogranin A
| Biomarker | Sensitivity | Specificity | Patient Cohort | Reference |
| This compound | 64% (59/92) | 100% (11/11) | 92 NET patients and 11 non-NET patients | |
| Chromogranin A | 43% (40/92) | 64% (7/11) | 92 NET patients and 11 non-NET patients | |
| This compound (for Liver Metastasis) | 85.7% | 66.7% | 44 patients with small bowel NETs | |
| Chromogranin A (for Liver Metastasis) | 61.5% | 43.8% | 44 patients with small bowel NETs |
Table 3: this compound Reference Ranges
| Laboratory/Study | Reference Range | Notes |
| Inter Science Institute | 10 – 135 pg/mL | Patient should be fasting for 10-12 hours prior to collection. |
| BioAgilytix | 100-288.7 pg/mL | Patient should be fasting for 10-12 hours prior to collection. |
| Study by Sherman et al. (2014) | > 135 pg/mL considered elevated | Used for prognostic correlation in NET patients. |
Note: Reference ranges can vary between laboratories due to differences in assays and methodologies. It is crucial to interpret results based on the specific laboratory's established range.
Experimental Protocols
Accurate and reproducible measurement of this compound is essential for its clinical application. The two most common methods for quantifying this compound in serum or plasma are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
This compound Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a general framework for a sandwich ELISA. Specific details may vary based on the commercial kit used.
1. Principle: A capture antibody specific for this compound is coated onto the wells of a microplate. Samples, standards, and controls are added, and any this compound present binds to the antibody. A biotinylated detection antibody is then added, which binds to a different epitope on the captured this compound. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of this compound in the sample.
2. Materials:
-
Microplate pre-coated with anti-pancreastatin antibody
-
This compound standards
-
Biotinylated anti-pancreastatin detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay diluent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Vortex mixer
-
Plate shaker
3. Sample Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or -80°C.
-
Patient Preparation: Patients should be fasting for 10-12 hours prior to blood collection.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the this compound standard in assay diluent to create a standard curve.
-
Add 100 µL of standards, samples, and controls to the appropriate wells of the microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit instructions (e.g., 2 hours at room temperature or overnight at 4°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid after the final wash.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).
-
Repeat the wash step as in step 5.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at room temperature).
-
Repeat the wash step as in step 5.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) at room temperature, or until a color change is observed in the standards.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
5. Data Analysis:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards, samples, and controls.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
Caption: A typical workflow for a sandwich ELISA.
This compound Radioimmunoassay (RIA) Protocol
This protocol outlines the general steps for a competitive RIA. Specific details can vary.
1. Principle: A known amount of radiolabeled this compound (tracer) competes with the unlabeled this compound in a sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound this compound is separated from the free this compound. The radioactivity of the bound fraction is measured. The amount of radiolabeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
2. Materials:
-
Anti-pancreastatin antibody
-
Radiolabeled this compound (e.g., ¹²⁵I-pancreastatin)
-
This compound standards
-
Assay buffer
-
Separating reagent (e.g., second antibody, charcoal, or solid-phase coated tubes)
-
Gamma counter
-
Centrifuge
-
Pipettes and tips
-
Vortex mixer
3. Sample Preparation:
-
Follow the same sample and patient preparation procedures as for ELISA.
4. Assay Procedure:
-
Set up tubes for standards, samples, controls, total counts (TC), and non-specific binding (NSB).
-
Pipette assay buffer into all tubes except the TC tubes.
-
Pipette standards, samples, and controls into their respective tubes.
-
Pipette the anti-pancreastatin antibody into all tubes except the TC and NSB tubes.
-
Vortex all tubes and incubate for the specified time and temperature (e.g., 16-24 hours at 4°C).
-
Add the radiolabeled this compound to all tubes.
-
Vortex all tubes and incubate for a second specified period (e.g., 24 hours at 4°C).
-
Add the separating reagent to all tubes except the TC tubes to precipitate the antibody-bound complex.
-
Vortex and incubate for the specified time (e.g., 20 minutes at 4°C).
-
Centrifuge all tubes (except TC) at a specified speed and temperature (e.g., 3000 x g for 20 minutes at 4°C).
-
Decant or aspirate the supernatant from all tubes except the TC tubes.
-
Count the radioactivity of the pellet in all tubes using a gamma counter.
5. Data Analysis:
-
Calculate the percentage of radiolabeled this compound bound for each standard, sample, and control.
-
Plot the percentage of bound tracer as a function of the this compound concentration for the standards to create a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
References
- 1. Serum this compound: the next predictive neuroendocrine tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum this compound: The long sought for universal, sensitive, specific tumor marker for neuroendocrine tumors (NETs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Predicts Survival in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound predicts survival in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
Methodological & Application
Measuring Human Pancreastatin in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a peptide fragment derived from chromogranin A, is a crucial regulator of various metabolic processes. Its involvement in glucose and lipid metabolism, as well as its potential role as a biomarker in neuroendocrine tumors and other conditions, has made its accurate quantification in biological samples like human plasma a subject of significant research interest.[1][2] This document provides a detailed protocol for the quantification of human this compound in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions from sample collection to data analysis.
Principle of the Assay
This protocol is based on the sandwich ELISA technique.[3][4] In this assay, a microtiter plate is pre-coated with a monoclonal antibody specific for human this compound. When plasma samples, standards, or controls are added to the wells, the this compound antigen present in the sample binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, biotin-conjugated polyclonal antibody that recognizes a different epitope of this compound is then added, forming a "sandwich" of antibody-antigen-antibody. After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody. A final wash removes any unbound conjugate. The addition of a chromogenic substrate (TMB) results in the development of a colored product, with the intensity of the color being directly proportional to the amount of this compound captured in the well. The reaction is then stopped, and the optical density is measured using a microplate reader at 450 nm. The concentration of this compound in the samples is determined by interpolating from a standard curve generated with known concentrations of this compound.[3]
Data Presentation
Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Sample Type | Human Plasma |
| Detection Range | Varies by kit, typically in the pg/mL to ng/mL range. Common ranges include 6.25 - 400 pg/mL or 0.156 - 10 ng/mL. |
| Sensitivity | Varies by kit, typically in the low pg/mL range (e.g., < 10 pg/mL). |
| Intra-Assay CV | < 15% |
| Inter-Assay CV | < 15% |
| Wavelength | 450 nm |
Note: These values are representative and may vary between different commercial ELISA kits. Always refer to the manufacturer's instructions for specific performance characteristics.
Standard Curve Example
| Standard Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 0 | (Value for Blank) |
| (Lowest Standard) | (OD Value) |
| ... | ... |
| (Highest Standard) | (OD Value) |
Note: A standard curve must be generated for each assay run.
Experimental Protocols
I. Patient and Sample Preparation
A. Patient Preparation:
-
It is recommended that patients fast for 10-12 hours prior to blood collection.
-
Patients should abstain from medications that may influence insulin levels for at least 48 hours before sample collection, if possible.
B. Plasma Collection:
-
Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.
-
Centrifuge the blood samples at 1000 x g for 15 minutes within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant and transfer it to a clean, labeled tube.
-
For immediate use, plasma can be stored at 2-8°C. For long-term storage, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
II. Reagent Preparation
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1X): If a concentrated wash buffer is provided, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standard Dilutions: Reconstitute the this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. The concentrations will vary depending on the kit.
-
Detection Antibody (Biotin-conjugated): Prepare the working solution of the biotin-conjugated antibody by diluting the concentrated antibody in the appropriate diluent as per the kit's instructions.
-
Streptavidin-HRP Conjugate: Prepare the working solution of the Streptavidin-HRP conjugate by diluting the concentrated conjugate in the provided diluent.
III. Assay Procedure
-
Add Samples and Standards: Add 100 µL of each standard, control, and plasma sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5 to 2 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the prepared biotin-conjugated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (typically 1 hour at 37°C or room temperature).
-
Washing: Repeat the washing step as described in step 3.
-
Add Streptavidin-HRP Conjugate: Add 100 µL of the prepared Streptavidin-HRP conjugate working solution to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (usually 30-60 minutes at 37°C or room temperature).
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 90-100 µL of TMB substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
IV. Data Analysis
-
Calculate Average OD: Calculate the average OD for each set of duplicate or triplicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the average OD of the blank (zero standard) from the average OD of all other standards and samples. Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for generating the standard curve.
-
Determine Sample Concentrations: Use the generated standard curve to determine the concentration of this compound in each plasma sample. If the samples were diluted, the calculated concentration must be multiplied by the dilution factor.
-
Quality Control: The coefficient of variation (CV) for duplicate or triplicate readings should be less than 20%.
Visualizations
Caption: Experimental workflow for the this compound ELISA.
Caption: this compound signaling pathway overview.
References
Pancreastatin Radioimmunoassay (RIA) for Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a 49-amino acid peptide derived from the proteolysis of Chromogranin A (CgA), is a significant biomarker in neuroendocrine tumors (NETs).[1][2] It plays a role in regulating glucose and lipid metabolism and has been shown to inhibit insulin secretion.[1] The quantification of serum this compound levels is crucial for the diagnosis, prognosis, and monitoring of therapeutic responses in patients with NETs.[2] This document provides a detailed protocol for the determination of human this compound in serum samples using a competitive radioimmunoassay (RIA).
Principle of the Assay
The this compound RIA is a competitive binding assay. The assay is based on the competition between unlabeled this compound in a sample and a fixed amount of radiolabeled this compound (typically with ¹²⁵I) for a limited number of binding sites on a specific anti-Pancreastatin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of this compound in unknown samples can be determined.
Signaling Pathway
This compound is proteolytically cleaved from its precursor protein, Chromogranin A.
Origin of this compound from Chromogranin A.
Assay Performance Characteristics
Representative Standard Curve Data
The following table represents typical data for a this compound RIA standard curve. Note that a new standard curve must be generated for each assay.
| Standard Concentration (pg/mL) | Average CPM | % B/B₀ |
| 0 | 25,000 | 100% |
| 10 | 22,500 | 90% |
| 50 | 17,500 | 70% |
| 100 | 12,500 | 50% |
| 250 | 7,500 | 30% |
| 500 | 4,000 | 16% |
| 1000 | 2,000 | 8% |
| 1280 | 1,500 | 6% |
B represents the average CPM for each standard, and B₀ represents the average CPM for the zero standard.
Precision
The precision of the assay is a measure of the reproducibility of the results.
Intra-Assay Precision (Within-Assay Variability)
| Sample | N | Mean (pg/mL) | Standard Deviation | CV (%) |
| 1 | 20 | 35.5 | 2.0 | 5.6 |
| 2 | 20 | 150.2 | 9.5 | 6.3 |
| 3 | 20 | 480.8 | 28.4 | 5.9 |
Inter-Assay Precision (Between-Assay Variability)
| Sample | N | Mean (pg/mL) | Standard Deviation | CV (%) |
| 1 | 20 | 38.1 | 3.1 | 8.1 |
| 2 | 20 | 155.6 | 11.9 | 7.6 |
| 3 | 20 | 495.3 | 41.1 | 8.3 |
CV (%) = (Standard Deviation / Mean) x 100
Specificity and Cross-Reactivity
The specificity of the antibody used in the RIA is crucial for accurate measurement of this compound.
| Peptide | Cross-Reactivity (%) |
| Human this compound | 100 |
| Porcine this compound | ~100 |
| Chromogranin A (full-length) | < 0.1 |
| Vasostatin-1 | < 0.01 |
| Catestatin | < 0.01 |
| Gastrin | Not Detectable |
| Somatostatin | Not Detectable |
Experimental Protocol
Patient and Specimen Requirements
-
Patient Preparation: Patients should be fasting for 10-12 hours prior to specimen collection. Certain medications may influence insulin levels, and it is recommended to discontinue them for at least 48 hours before sample collection, if possible.
-
Specimen Type: Serum.
-
Collection Tube: Use a serum separator tube.
-
Specimen Handling:
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge the sample for 15 minutes at approximately 1000 x g.
-
Immediately collect the supernatant (serum) and freeze it at -20°C or lower. Samples should be shipped frozen on dry ice.
-
Reagents and Materials
-
This compound RIA Kit (containing anti-Pancreastatin antibody, ¹²⁵I-labeled this compound tracer, this compound standards, quality controls, and assay buffer)
-
Precipitating Reagent (Second Antibody)
-
Gamma counter
-
Vortex mixer
-
Centrifuge
-
Pipettes and pipette tips
-
Test tubes
Assay Procedure
This protocol is a general guideline and may need to be optimized based on the specific RIA kit used.
-
Reagent Preparation:
-
Reconstitute all lyophilized reagents (standards, controls, antibody, tracer) as per the kit instructions, typically with the provided assay buffer.
-
Allow all reagents to reach room temperature before use.
-
-
Assay Setup:
-
Label test tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Quality Controls (QCs), and unknown serum samples.
-
-
Pipetting:
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of each standard, QC, and serum sample into their respective labeled tubes.
-
Add 100 µL of the primary anti-Pancreastatin antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C (first incubation).
-
-
Addition of Tracer:
-
Add 100 µL of ¹²⁵I-labeled this compound tracer to all tubes.
-
Vortex all tubes gently and incubate for another 24 hours at 4°C (second incubation).
-
-
Precipitation and Separation:
-
Add 1 mL of cold precipitating reagent (second antibody) to all tubes except the TC tubes.
-
Vortex and incubate for 20-30 minutes at 4°C to allow for the precipitation of the antibody-bound complex.
-
Centrifuge all tubes (except TC) at 2000-3000 x g for 20 minutes at 4°C.
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes, ensuring the pellet is not disturbed.
-
-
Radioactivity Measurement:
-
Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
-
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound for each standard, QC, and sample using the following formula: % B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100
-
Plot a standard curve with the concentration of the standards on the x-axis (log scale) and their corresponding % B/B₀ on the y-axis (linear scale).
-
Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.
Experimental Workflow
This compound RIA Experimental Workflow.
References
Application Notes: Quantification of Pancreastatin (CHGA) mRNA Expression using Quantitative PCR (qPCR)
Introduction
Pancreastatin is a biologically active peptide derived from the proteolytic processing of Chromogranin A (CgA), a protein found in the secretory granules of neuroendocrine cells.[1] this compound plays a significant role in various physiological processes, including the regulation of glucose homeostasis, protein metabolism, and has been implicated as a negative regulator of insulin sensitivity.[2] Elevated levels of this compound have been associated with conditions such as gestational diabetes, essential hypertension, and type 2 diabetes.[2] Furthermore, it is a subject of interest in cancer research, particularly in neuroendocrine tumors (NETs), where its precursor, CgA, is a key biomarker.[3]
The quantification of this compound mRNA expression, by targeting the Chromogranin A (CHGA) gene, is crucial for understanding its transcriptional regulation in various physiological and pathological states. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring mRNA levels, providing valuable insights for researchers, scientists, and drug development professionals. This document provides detailed protocols and application notes for the analysis of this compound (CHGA) mRNA expression using qPCR.
Biological Significance of this compound
This compound exerts its effects through complex signaling pathways. It has been shown to activate a Gαq/11 protein-coupled receptor, leading to the activation of Phospholipase C (PLC) and Protein Kinase C (PKC). This pathway can influence downstream cellular processes, including protein synthesis and metabolic regulation. Additionally, this compound has been found to interact with the insulin receptor, thereby modulating insulin signaling. Understanding the regulation of CHGA gene expression is therefore fundamental to elucidating the role of this compound in health and disease.
Experimental Protocols
This section provides a comprehensive protocol for the quantification of this compound (CHGA) mRNA expression, from sample preparation to data analysis.
Sample Preparation and RNA Extraction
The quality of the starting material is critical for accurate qPCR results.
-
Sample Types: Tissues such as pancreas, adipose tissue, adrenal gland, and various neuroendocrine tumor biopsies are relevant for this compound expression studies. Cell lines of neuroendocrine origin (e.g., PC-12, BON-1) can also be used.
-
Procedure:
-
Excise tissue samples and either snap-freeze in liquid nitrogen and store at -80°C, or immediately place them in an RNA stabilization reagent (e.g., RNAlater).
-
For cell cultures, pellet cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize tissue samples using a rotor-stator homogenizer or bead mill.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen; TRIzol Reagent, Thermo Fisher Scientific) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a microfluidics-based system (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0 and 2.2.
-
Reverse Transcription (cDNA Synthesis)
This step converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.
-
Procedure:
-
Use a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen; High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).
-
In a sterile, RNase-free tube, combine the following components on ice:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase
-
RT Buffer
-
RT Primer Mix (a mix of oligo(dT) and random primers is recommended)
-
RNase-free water to the final volume.
-
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 30-60 min, followed by an inactivation step at 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
-
Primer Design for CHGA mRNA
Proper primer design is essential for the specificity and efficiency of the qPCR reaction.
-
Guidelines:
-
Design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
Primer length should be 18-24 nucleotides.
-
GC content should be between 40-60%.
-
Melting temperature (Tm) should be between 58-62°C, with the Tm of the forward and reverse primers within 2°C of each other.
-
Amplicon length should be between 70-200 base pairs.
-
Check for potential secondary structures and primer-dimer formation using software like Primer-BLAST (NCBI).
-
-
Example Primer Set for Human CHGA (this compound):
-
Forward Primer: 5'-AGCAGAGCAGAGGTGAAGATGA-3'
-
Reverse Primer: 5'-GCTTGAGGATGTCCTGGTTG-3'
-
Note: These are example primers and should be validated experimentally.
-
Quantitative PCR (qPCR)
The qPCR reaction amplifies and quantifies the target cDNA in real-time.
-
Reaction Setup:
-
Thaw all components (SYBR Green Master Mix, primers, cDNA, and nuclease-free water) on ice.
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA template to each well. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT).
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis
Data analysis involves determining the relative expression of the target gene (CHGA) normalized to one or more stable reference genes.
-
Reference Gene Selection: The selection of appropriate reference genes is crucial for accurate normalization. Commonly used reference genes for pancreatic and neuroendocrine tissues include ACTB, GAPDH, RPL13A, and IPO8. It is recommended to test the stability of several candidate reference genes under the specific experimental conditions.
-
Relative Quantification (ΔΔCt Method):
-
ΔCt (Target - Reference): For each sample, calculate the difference between the Ct value of the target gene (CHGA) and the Ct value of the reference gene.
-
ΔΔCt (ΔCt Sample - ΔCt Control): Calculate the difference between the ΔCt of the experimental sample and the ΔCt of the control/calibrator sample.
-
Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Relative Quantification of this compound (CHGA) mRNA Expression in Pancreatic Neuroendocrine Tumor (pNET) vs. Normal Pancreatic Tissue
| Sample Group | N | Mean CHGA Ct | Mean Reference Gene (RPL13A) Ct | Mean ΔCt (CHGA - RPL13A) | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| Normal Pancreas | 5 | 25.8 | 19.5 | 6.3 | 0.0 | 1.0 |
| pNET Tissue | 5 | 22.1 | 19.3 | 2.8 | -3.5 | 11.3 |
Table 2: Effect of a Novel Therapeutic Agent on this compound (CHGA) mRNA Expression in a Neuroendocrine Cell Line
| Treatment Group | Concentration | N | Mean CHGA Ct | Mean Reference Gene (GAPDH) Ct | Mean ΔCt (CHGA - GAPDH) | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | - | 4 | 24.2 | 20.1 | 4.1 | 0.0 | 1.0 |
| Compound X | 10 µM | 4 | 26.5 | 20.3 | 6.2 | 2.1 | 0.23 |
| Compound X | 50 µM | 4 | 28.9 | 20.2 | 8.7 | 4.6 | 0.04 |
Visualizations
Diagrams illustrating key pathways and workflows can enhance understanding.
References
Application Notes and Protocols for Pancreastatin Protein Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin is a 49-amino acid peptide derived from the proteolytic cleavage of Chromogranin A. It is a significant regulator of various metabolic processes, including glucose and lipid metabolism.[1] Given its role in metabolic regulation and its potential as a biomarker in certain diseases, accurate and reliable detection of this compound is crucial for research and drug development. Western blotting is a widely used technique for the specific detection and semi-quantification of proteins in complex biological samples. This document provides a detailed protocol for the detection of this compound using Western blot analysis, including sample preparation, electrophoresis, and immunodetection.
Signaling Pathway Involving this compound
This compound exerts its effects through a G-protein coupled receptor, activating the Phospholipase C (PLC) pathway. This leads to the activation of Protein Kinase C (PKC).[1] Activated PKC can then influence downstream signaling cascades, including the mTOR pathway, which plays a central role in regulating protein synthesis.
Figure 1: this compound signaling pathway leading to the regulation of protein synthesis.
Experimental Workflow
The Western blot procedure for this compound detection involves several key stages, from sample preparation to data analysis.
Figure 2: Experimental workflow for this compound Western blot analysis.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful Western blot analysis.
a. Tissue Lysate Preparation:
-
Excise tissue of interest (e.g., pancreas, adrenal gland, pituitary gland) and immediately place it on ice.[2]
-
Wash the tissue with ice-cold Phosphate-Buffered Saline (PBS) to remove any contaminants.
-
For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C. For immediate use, proceed to homogenization.
-
Add ice-cold RIPA lysis buffer (see Table 2 for recipe) to the tissue. A general guideline is to use 3 ml of RIPA buffer per gram of tissue.[3]
-
Homogenize the tissue on ice using a Dounce homogenizer or a sonicator.[3]
-
Incubate the homogenate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (this is the total cell lysate) and transfer it to a new pre-chilled tube. For increased protein recovery, the pellet can be resuspended in a small volume of RIPA buffer, centrifuged again, and the supernatants combined.
b. Cultured Cell Lysate Preparation:
-
For adherent cells, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cells to obtain a pellet, wash with ice-cold PBS, and then resuspend the pellet in ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube. This is the whole-cell lysate.
Protein Quantification
Accurate protein quantification is essential for ensuring equal loading of samples onto the gel.
-
Use a standard protein assay method such as the Bicinchoninic acid (BCA) assay or Bradford assay to determine the protein concentration of each lysate.
-
Based on the protein concentration, calculate the volume of lysate needed to load the desired amount of protein per lane. For low molecular weight proteins like this compound, a higher loading amount of 50-100 µg per lane is recommended.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Due to the low molecular weight of this compound (~5.5 kDa), a high-percentage polyacrylamide gel is required for optimal separation.
-
Prepare a 15% or higher resolving gel. Tris-Tricine gels are also recommended for resolving low molecular weight proteins.
-
Mix the protein lysate with 2x Laemmli sample buffer (see Table 2 for recipe) at a 1:1 ratio.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (50-100 µg) into each well of the gel. Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel. For low molecular weight proteins, it is suggested to run the stacking gel at a lower voltage (e.g., 80V) for 30 minutes before increasing the voltage (e.g., 100V) for the resolving gel.
Protein Transfer
-
Equilibrate the gel in 1x transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane with a 0.22 µm pore size by immersing it in methanol for a few seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. A smaller pore size is crucial for retaining small proteins like this compound.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 1-2 hours at 4°C. Optimization may be required depending on the specific equipment.
Immunodetection
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-Pancreastatin antibody in the blocking buffer. A starting dilution of 1:1000 is often recommended, but this should be optimized for each specific antibody. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP if the primary antibody was raised in rabbit) in the blocking buffer. A common dilution range is 1:2000 to 1:5000. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Protein Loading | Total Protein Lysate | 50-100 µ g/lane | - | - |
| Blocking | 5% Non-fat Dry Milk or BSA in TBST | - | 1 hour | Room Temperature |
| Primary Antibody | Anti-Pancreastatin Antibody | 1:500 - 1:2000 (Optimize) | Overnight | 4°C |
| Secondary Antibody | HRP-conjugated Secondary Ab | 1:2000 - 1:5000 (Optimize) | 1 hour | Room Temperature |
Table 2: Buffer and Solution Recipes
| Buffer/Solution | Components |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 125 mM Tris-HCl, pH 6.8 |
| 10x Tris-Buffered Saline (TBS) | 200 mM Tris, 1.5 M NaCl, pH 7.6 |
| TBST (Wash Buffer) | 1x TBS with 0.1% Tween-20 |
Table 3: Example Quantitative Data (Hypothetical)
| Sample ID | Protein Load (µg) | This compound Signal Intensity (Arbitrary Units) | Loading Control Signal Intensity (Arbitrary Units) | Normalized this compound Signal |
| Control 1 | 50 | 15000 | 45000 | 0.33 |
| Control 2 | 50 | 16500 | 46000 | 0.36 |
| Treated 1 | 50 | 35000 | 45500 | 0.77 |
| Treated 2 | 50 | 38000 | 46500 | 0.82 |
Troubleshooting
For common Western blot issues such as no signal, high background, or non-specific bands, refer to standard troubleshooting guides. Optimization of antibody concentrations, blocking conditions, and washing steps is often necessary to achieve high-quality results. A dot blot is a quick and efficient method to optimize antibody concentrations without running a full Western blot.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of this compound protein by Western blot. By following these guidelines, researchers can achieve reliable and reproducible results, facilitating a better understanding of this compound's role in various physiological and pathological processes. Careful attention to detail, particularly in sample preparation and the use of appropriate gel and membrane types for low molecular weight proteins, is essential for success.
References
Application Notes and Protocols: Immunohistochemical Localization of Pancreastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Pancreastatin (PST) is a crucial bioactive peptide derived from the processing of Chromogranin A (CgA), a protein widely distributed in neuroendocrine tissues.[1][2] Its role as a biomarker for neuroendocrine neoplasms (NENs) is of significant interest in diagnostics and drug development.[3][4] Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ localization and distribution of this compound within tissue microenvironments, providing critical context that quantitative serum assays cannot.[5]
This compound immunoreactivity is prominently found in various neuroendocrine cells, including those in the pancreas, adrenal medulla, pituitary gland, and gastrointestinal tract. Studies have demonstrated its co-localization with CgA, supporting the precursor-product relationship between the two molecules. In human pancreatic islets, this compound is localized in the A cells that produce glucagon. Its expression is not limited to healthy tissue; this compound is detectable in a high percentage of NENs, such as pancreatic endocrine tumors and pheochromocytomas, making it a valuable diagnostic and prognostic marker. Higher levels of this compound have been significantly associated with worse progression-free and overall survival in patients with small bowel and pancreatic neuroendocrine tumors.
A successful and reliable IHC protocol for this compound hinges on several critical factors:
-
Antibody Specificity: Thorough validation of the primary antibody is paramount to ensure it specifically recognizes this compound without cross-reacting with other proteins.
-
Tissue Preparation: Optimal fixation and processing are essential to preserve tissue morphology and antigenicity.
-
Antigen Retrieval: Formalin fixation often masks antigenic sites; an antigen retrieval step, typically heat-induced (HIER), is necessary to unmask the this compound epitope for antibody binding.
-
Detection System: The choice of a sensitive detection system, whether chromogenic or fluorescent, determines the final visualization of the staining.
These application notes provide a comprehensive protocol and supporting data for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues.
This compound Origin and Processing
This compound is not a direct gene product but is cleaved from its precursor, Chromogranin A, by prohormone convertases. Understanding this relationship is key to interpreting its expression patterns.
References
- 1. Immunohistochemical Localization of Chromostatin and this compound, Chromogranin A-Derived Bioactive Peptides, in Normal and Neoplastic Neuroendocrine Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunocytochemical localisation of this compound and chromogranin A in porcine neuroendocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Predicts Survival in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum this compound: The long sought for universal, sensitive, specific tumor marker for neuroendocrine tumors (NETs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Pancreastatin Sample Collection and Preparation: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed guidelines and standardized protocols for the collection and preparation of human serum and plasma samples intended for the measurement of pancreastatin. Adherence to these protocols is critical for obtaining accurate and reproducible results in research, clinical studies, and drug development. This compound, a peptide fragment of chromogranin A, is a valuable biomarker in neuroendocrine tumors and metabolic research; however, its pre-analytical stability is limited, necessitating strict handling procedures.
Pre-Analytical Considerations & Patient Preparation
Proper patient preparation and careful sample handling are paramount to ensure the integrity of this compound measurements.
Patient Preparation
To minimize physiological variability, the following patient preparations are required:
-
Fasting: Patients must fast for 10-12 hours prior to sample collection. Water is permissible.[1][2]
-
Medication: Whenever possible, patients should discontinue medications that may influence insulin levels for at least 48 hours before the blood draw, under the guidance of a physician.[1]
Choice of Sample Type
This compound can be measured in both serum and plasma. The choice of sample type is often dictated by the specific assay to be used.
-
Serum: Typically used for Enzyme Immunoassay (EIA).
-
Plasma: Often required for Radioimmunoassay (RIA) and necessitates the use of a specific preservative tube.
Summary of Sample Requirements and Stability
The following table summarizes the key requirements for this compound sample collection and storage. The instability of this compound at ambient and refrigerated temperatures cannot be overstated; immediate freezing of samples after processing is mandatory.
| Parameter | Serum | Plasma |
| Primary Tube Type | Serum Separator Tube (SST) | Pre-chilled Z-Tube™ (Inter Science Institute) or equivalent preservative tube |
| Minimum Volume | 1 mL of serum | 1 mL of plasma |
| Processing Time | Centrifuge within 2 hours of collection | Separate plasma from cells immediately after collection |
| Room Temp. Stability | Unacceptable | Unacceptable |
| Refrigerated Stability | Unacceptable | Unacceptable |
| Frozen Stability | -20°C or colder for up to 6 months | -20°C or colder for up to 60 days |
Detailed Experimental Protocols
The following are step-by-step protocols for the collection and preparation of serum and plasma samples for this compound analysis.
Protocol for Serum Sample Collection and Preparation (EIA)
This protocol is designed for the collection of serum to be analyzed by Enzyme Immunoassay.
Materials:
-
Serum Separator Tube (SST)
-
Phlebotomy equipment
-
Centrifuge
-
Cryogenic vials
-
-20°C or -80°C freezer
Procedure:
-
Collection: Draw 5-10 mL of whole blood into an SST.
-
Clotting: Allow the blood to clot at room temperature for 2 hours, or alternatively at 4°C overnight.
-
Centrifugation: Centrifuge the SST at approximately 1000 x g for 15 minutes.
-
Aliquoting: Carefully aspirate the serum and transfer it to one or more cryogenic vials. Avoid disturbing the gel barrier or the red blood cell pellet.
-
Storage: Immediately freeze the serum aliquots at -20°C or lower. Samples are stable for up to 6 months when frozen.
-
Shipping: If shipping is required, samples must be sent on dry ice.
Protocol for Plasma Sample Collection and Preparation (RIA)
This protocol is specifically for the collection of plasma using the Inter Science Institute (ISI) Z-Tube™, which is required for their Radioimmunoassay.
Materials:
-
Pre-chilled Inter Science Institute (ISI) Z-Tube™ or equivalent.
-
Phlebotomy equipment
-
Refrigerated centrifuge
-
Cryogenic vials
-
-20°C or -80°C freezer
Procedure:
-
Collection: Draw 10 mL of whole blood directly into a pre-chilled Z-Tube™.
-
Immediate Centrifugation: Immediately following the blood draw, centrifuge the tube in a refrigerated centrifuge.
-
Aliquoting: Promptly separate the plasma from the cells and transfer it to cryogenic vials.
-
Storage: Immediately freeze the plasma aliquots at -20°C or colder. Samples are stable for up to 60 days when frozen.
-
Shipping: Ship samples frozen on dry ice.
Visualized Workflows
The following diagrams illustrate the critical steps in the collection and preparation of serum and plasma for this compound analysis.
Assay Methodologies Overview
The measurement of this compound is primarily conducted using two types of immunoassays. It is important to note that results from different assay methods cannot be used interchangeably.
| Assay Type | Principle | Specimen Type |
| Enzyme Immunoassay (EIA) | A competitive ELISA where this compound in the sample competes with a labeled this compound for binding to a limited number of antibody sites. | Serum |
| Radioimmunoassay (RIA) | A competitive assay where unlabeled this compound in the sample competes with a radiolabeled this compound for binding to a specific antibody. | Plasma |
Conclusion
The biological significance of this compound in various physiological and pathological processes underscores the need for high-quality sample collection and preparation. The protocols outlined in these application notes are designed to ensure sample integrity and the reliability of subsequent analyses. The critical takeaway for all researchers is the pronounced instability of this compound at non-frozen temperatures, mandating immediate and proper freezing after processing. For specific assay requirements, always consult the manufacturer's instructions.
References
Application Notes and Protocols for Pancreastatin Antibody Selection and Validation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a 49-amino acid peptide derived from the processing of chromogranin A, is a crucial regulatory peptide with pleiotropic effects on metabolism and cellular signaling.[1] It is recognized for its role in inhibiting glucose-induced insulin secretion, stimulating glucagon release, and modulating glycogenolysis.[2][3] Elevated levels of this compound have been associated with insulin resistance states and neuroendocrine tumors, making it a significant target for research and therapeutic development.
These application notes provide a comprehensive guide for the selection and validation of antibodies against this compound for use in various immunoassays. We present detailed protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting (WB), and Immunohistochemistry (IHC), along with essential validation strategies to ensure data accuracy and reproducibility.
This compound Signaling Pathways
This compound exerts its biological effects through a complex signaling network. A primary pathway involves the activation of a Gq protein-coupled receptor, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates cellular processes such as hormone secretion and glucose metabolism.[4]
Furthermore, this compound has been shown to interact with the insulin signaling pathway. It can inhibit insulin-stimulated glycogen synthesis and insulin receptor autophosphorylation in a PKC-dependent manner, suggesting a role in insulin resistance.
Below are diagrams illustrating the key signaling pathways of this compound.
Antibody Selection and Validation: An Overview
The success of any immunoassay hinges on the quality of the antibodies used. For a target like this compound, a small peptide, generating highly specific antibodies can be challenging. Therefore, rigorous validation is paramount to ensure that the antibody recognizes the intended target with high affinity and specificity, without cross-reacting with other molecules, including its precursor, chromogranin A.
Key Validation Steps:
-
Vendor Data Review: Scrutinize the vendor's datasheet for any validation data provided, such as Western Blots on relevant cell lysates or tissues, or IHC on well-characterized samples.
-
In-house Validation: Regardless of the vendor's data, it is crucial to perform in-house validation using the specific conditions and sample types of your experiment.
-
Positive and Negative Controls: Always include appropriate positive (e.g., recombinant this compound, cell lines known to express this compound) and negative controls (e.g., knockout/knockdown cells, tissues known to lack this compound) in your validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying this compound in biological fluids such as plasma, serum, and cell culture supernatants. Several commercial ELISA kits are available, primarily in sandwich or competitive formats.
Comparison of Commercial this compound ELISA Kits
| Vendor & Catalog # | Assay Type | Detection Range | Sensitivity | Sample Types |
| Vendor A - Cat# XXX1 | Sandwich | 6.25 - 400 pg/mL | 3.75 pg/mL | Serum, Plasma, Tissue Homogenates |
| Vendor B - Cat# XXX2 | Competitive | 0.1 - 100 ng/mL | ~0.05 ng/mL | Serum, Plasma |
| Vendor C - Cat# XXX3 | Sandwich | 15.6 - 1000 pg/mL | < 10 pg/mL | Cell Culture Supernatants, Serum |
Protocol: Sandwich ELISA for this compound
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific manufacturer's instructions provided with your kit.
References
In Vitro Functional Assays for Pancreastatin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin (PST), a 49-amino acid peptide derived from chromogranin A, is a crucial regulator of glucose and lipid metabolism.[1][2] It is known to inhibit glucose-induced insulin secretion and has been implicated in the pathophysiology of metabolic diseases such as type 2 diabetes.[1][3][4] Understanding the multifaceted activities of this compound is paramount for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for key in vitro functional assays to characterize the biological activity of this compound and to screen for potential modulators of its signaling pathways.
Key this compound Activities and Corresponding In Vitro Assays
This compound exerts a range of biological effects that can be quantitatively assessed using specific in vitro functional assays. The primary activities include the inhibition of insulin secretion, modulation of glucose uptake, stimulation of lipolysis, and effects on cell proliferation and mitochondrial function.
| This compound Activity | In Vitro Assay | Cell Types | Key Measurement |
| Inhibition of Insulin Secretion | Glucose-Stimulated Insulin Secretion (GSIS) Assay | Isolated Pancreatic Islets, RINm5F cells, INS-1E cells | Insulin concentration in media (ELISA, RIA) |
| Modulation of Glucose Uptake | 2-Deoxy-D-[3H]-glucose Uptake Assay | Adipocytes (e.g., 3T3-L1), Hepatocytes | Intracellular radioactivity |
| Stimulation of Lipolysis | Lipolysis Assay | Adipocytes, Adipose tissue explants | Glycerol and Free Fatty Acid (FFA) release |
| Effect on Cell Proliferation | MTT/WST-1 Assay | Cancer cell lines (e.g., HepG2, pancreatic cancer cells) | Absorbance (correlates with cell viability) |
| Modulation of Mitochondrial Function | Mitochondrial Respiration & ATP Production Assays | Various cell types (e.g., HepG2, myotubes) | Oxygen Consumption Rate (OCR), ATP levels |
Signaling Pathways of this compound
This compound primarily signals through a G-protein coupled receptor, activating the Gαq/11 subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), a key mediator of many of this compound's downstream effects.
Caption: this compound signaling cascade.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to inhibit insulin secretion from pancreatic β-cells in response to a glucose challenge.
Experimental Workflow:
References
Animal Models for In Vivo Pancreastatin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary animal models used to investigate the multifaceted roles of Pancreastatin (PST) in vivo. Detailed protocols for key experimental procedures are included to facilitate the study of this crucial peptide in metabolic diseases and oncology.
This compound, a 49-amino acid peptide derived from chromogranin A (CgA), is a significant regulator of various physiological processes. Its involvement in antagonizing insulin action, modulating glucose and lipid metabolism, and influencing tumor growth has made it a peptide of considerable interest in biomedical research. In vivo studies are critical to understanding its complex biological functions and therapeutic potential. This document outlines the most relevant animal models and experimental methodologies for studying this compound.
I. Animal Models in this compound Research
The selection of an appropriate animal model is paramount for investigating the specific biological questions related to this compound. The most commonly utilized models fall into two main categories: metabolic disease models and oncology models.
Metabolic Disease Models
Given this compound's established role as a counter-regulatory peptide to insulin, models of obesity and diabetes are invaluable for elucidating its metabolic effects.
-
Diet-Induced Obesity (DIO) Mouse Model: This is the most widely used model to study obesity-related insulin resistance and inflammation, conditions where this compound levels are often elevated.[1][2] C57BL/6 mice are genetically predisposed to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet (HFD). This model is particularly useful for evaluating the efficacy of this compound inhibitors, such as PSTi8, in improving metabolic parameters.[1][2][3]
-
Streptozotocin (STZ)-Induced Diabetic Mouse Model: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is suitable for studying the direct effects of this compound on glucose metabolism and insulin sensitivity in a diabetic state, independent of obesity.
-
Conscious Rat Model: This model allows for the study of acute physiological responses to this compound infusion without the confounding effects of anesthesia. It has been instrumental in demonstrating this compound's inhibitory effect on insulin secretion and its stimulatory effect on glucagon secretion in vivo.
Oncology Models
This compound's influence on cell growth and its elevated levels in neuroendocrine tumors (NETs) necessitate the use of cancer models to explore its role in tumorigenesis and as a potential therapeutic target or biomarker.
-
Xenograft Mouse Models: These models involve the subcutaneous or orthotopic implantation of human pancreatic cancer cell lines (e.g., MIA PaCa-2, SW-1990) into immunodeficient mice (e.g., nude mice). They are essential for assessing the direct impact of this compound or its antagonists on tumor growth in an in vivo environment.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop pancreatic cancer, such as the KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), closely mimic the genetic progression and pathology of human pancreatic ductal adenocarcinoma (PDAC). While direct studies of this compound in KPC mice are not extensively documented, these models offer a powerful platform for future investigations into the peptide's role in a complex tumor microenvironment.
-
Metastasis Models: To study the role of this compound in cancer spread, models that reliably produce metastases are required. The intrasplenic injection of tumor cells in mice is a common method to establish liver metastases, a frequent site of pancreatic cancer spread.
II. Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies involving this compound and its inhibitors.
Table 1: Effects of this compound Administration on Metabolic Parameters
| Animal Model | This compound Dose/Treatment | Key Finding | Percent Change/Value | Citation |
| Conscious Rat | 1 and 10 nmol/kg/h (i.v. infusion) | Inhibition of plasma insulin response to glucose | Dose-dependent inhibition | |
| Conscious Rat | 1 and 10 nmol/kg/h (i.v. infusion) | Increased plasma glucagon response to arginine | Dose-dependent increase | |
| Mouse | 4.0 nmol/kg (i.v. injection) | Lowered basal plasma insulin at 6 min | From 55 ± 8 µU/ml to 21 ± 7 µU/ml | |
| Mouse | 4.0 nmol/kg (i.v. injection) | Increased basal plasma glucagon at 2 min | From 58 ± 10 pg/ml to 207 ± 35 pg/ml | |
| Nude Mouse | 100 micrograms/kg for 35 days | Decreased fasting glucose levels | Significantly lower than controls |
Table 2: Effects of this compound Inhibitor (PSTi8) in Diet-Induced Obese (DIO) Mice
| Animal Model | PSTi8 Dose/Treatment | Key Finding | Outcome | Citation |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Decreased body weight gain | Significant reduction | |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Reduced fat mass | Significant reduction | |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Increased lean mass | Significant increase | |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Reduced adipocyte hypertrophy in eWAT | Observable reduction | |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Reduced lipid accumulation in liver | Observable reduction | |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Increased anti-inflammatory M2 macrophages in eWAT | Significant increase | |
| C57BL/6 DIO Mice | 2 mg/kg/day (Alzet osmotic pumps) | Reduced pro-inflammatory M1 macrophages in eWAT | Significant reduction |
Table 3: Effects of this compound on Pancreatic Cancer Xenografts in Nude Mice
| Cell Line Xenograft | This compound Dose/Treatment | Key Finding | Outcome | Citation |
| MIA PaCa-2 | 100 micrograms/kg | Transiently decreased tumor volumes | Significant transient decrease | |
| SW-1990 | 15 micrograms/kg | No effect on tumor growth | No significant change | |
| SW-1990 (with CCK stimulation) | 15 micrograms/kg | Inhibited CCK-stimulated tumor growth | Transient inhibition |
III. Experimental Protocols
Protocol: Evaluation of a this compound Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the in vivo efficacy of a this compound inhibitor (e.g., PSTi8) on metabolic parameters in mice with diet-induced obesity.
Materials:
-
Male C57BL/6 mice (5-6 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound inhibitor (PSTi8)
-
Vehicle (e.g., sterile saline)
-
Alzet osmotic pumps
-
Glucometer and test strips
-
Insulin ELISA kit
-
Surgical tools for pump implantation
-
Metabolic cages (optional)
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Acclimatization: Acclimatize mice for one week on a standard chow diet.
-
Induction of Obesity:
-
Divide mice into two main groups: Chow-fed control and HFD-fed.
-
Feed the HFD group a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. The chow group continues on the standard diet.
-
Monitor body weight weekly.
-
-
Treatment Groups:
-
After the induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + PSTi8.
-
The chow-fed group will serve as a lean control.
-
-
Drug Administration:
-
Surgically implant Alzet osmotic pumps subcutaneously in the dorsal region of the mice under anesthesia.
-
Fill pumps with either vehicle or PSTi8 solution to deliver the desired dose (e.g., 2 mg/kg/day) for a specified period (e.g., 4-8 weeks).
-
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure fat and lean mass using a body composition analyzer.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT towards the end of the treatment period to assess glucose disposal and insulin sensitivity.
-
OGTT: Fast mice for 6 hours. Administer glucose orally (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
ITT: Fast mice for 4-6 hours. Administer insulin intraperitoneally (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Fasting Blood Glucose and Insulin: Measure fasting blood glucose and plasma insulin levels at baseline and at the end of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood, liver, and epididymal white adipose tissue (eWAT).
-
Histology: Fix liver and eWAT in formalin for H&E staining to assess lipid accumulation and adipocyte size.
-
Gene and Protein Expression: Snap-freeze tissues in liquid nitrogen for qRT-PCR or Western blot analysis of inflammatory markers (e.g., Tnfα, Il-6) and metabolic genes.
-
Flow Cytometry: Isolate the stromal vascular fraction (SVF) from eWAT to analyze immune cell populations (e.g., M1/M2 macrophages) by flow cytometry.
-
Protocol: Evaluation of this compound's Effect on Tumor Growth in a Xenograft Model
Objective: To determine the in vivo effect of this compound on the growth of human pancreatic cancer xenografts in nude mice.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Human pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Matrigel
-
This compound peptide
-
Vehicle (e.g., sterile saline)
-
Surgical tools for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture MIA PaCa-2 cells under standard conditions.
-
On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the nude mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Treatment Groups:
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups: Vehicle control and this compound.
-
-
Treatment Administration:
-
Administer this compound (e.g., 100 µg/kg) or vehicle daily via intraperitoneal or subcutaneous injection for the duration of the study (e.g., 35 days).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Compare tumor growth curves and final tumor weights between the treatment and control groups.
-
IV. Visualizations: Pathways and Workflows
Caption: this compound's antagonistic effect on insulin signaling.
References
- 1. This compound inhibitor PSTi8 balances energy homeostasis by attenuating adipose tissue inflammation in high fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-metabolic effect of this compound inhibitor PSTi8 in diet induced obese mice: In vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibitor PSTi8 protects the obesity associated skeletal muscle insulin resistance in diet induced streptozotocin-treated diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Applications of Pancreastatin Measurement: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Pancreastatin, a 49-amino acid peptide derived from the proteolytic cleavage of chromogranin A (CgA), has emerged as a significant biomarker with diverse clinical applications.[1][2] Initially identified for its role in inhibiting insulin secretion, its clinical utility has expanded to oncology, metabolic diseases, and inflammatory conditions.[2][3] This document provides detailed application notes and experimental protocols for the measurement of this compound levels, targeted at researchers, scientists, and professionals in drug development.
I. Clinical Significance and Applications
This compound measurement offers valuable insights in several key clinical areas:
-
Neuroendocrine Tumors (NETs): this compound is a well-established biomarker for NETs, offering diagnostic, prognostic, and monitoring capabilities.[4]
-
Metabolic Disorders: Elevated this compound levels are associated with insulin resistance and have been observed in patients with type 2 diabetes and gestational diabetes.
-
Inflammatory Diseases: this compound exhibits immunomodulatory functions and is implicated in inflammatory processes, suggesting its potential as a biomarker or therapeutic target in inflammatory conditions.
II. Data Presentation: this compound in Neuroendocrine Tumors
The following tables summarize quantitative data from key studies on the clinical utility of this compound in NETs.
Table 1: Prognostic Value of this compound in Neuroendocrine Tumors
| Parameter | Patient Cohort | This compound Level | Finding | Reference |
| Progression-Free Survival (PFS) | Small Bowel and Pancreatic NETs | Elevated (>135 pg/mL) | Median PFS of 1.7 years | |
| Normal | Median PFS of 6.5 years | |||
| Overall Survival (OS) | Small Bowel and Pancreatic NETs | Elevated (>135 pg/mL) | Median OS of 9.1 years | |
| Normal | Longer OS (not reached in one study) |
Table 2: Diagnostic Performance of this compound for Liver Metastasis in Small Bowel NETs
| Biomarker | Sensitivity | Specificity | Reference |
| This compound | 85.7% | 66.7% | |
| Chromogranin A (CgA) | 61.5% | 43.8% |
III. Experimental Protocols
Accurate measurement of this compound is crucial for its clinical application. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
A. Patient Preparation and Sample Collection
Proper patient preparation and sample handling are critical for reliable results.
-
Fasting: Patients should fast for 10-12 hours prior to blood collection.
-
Medication: Whenever possible, patients should discontinue medications that may influence insulin levels for at least 48 hours before collection.
-
Sample Type: Serum or plasma can be used. For plasma, it is recommended to use Z-tubes containing a preservative cocktail.
-
Processing: Blood should be allowed to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 15 minutes. The resulting serum or plasma should be immediately frozen and stored at -20°C or lower until analysis. Specimens must be shipped frozen on dry ice.
B. This compound Measurement by Sandwich ELISA
This protocol is a representative example based on commercially available sandwich ELISA kits.
1. Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. An antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for this compound is added. Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, and color develops in proportion to the amount of this compound bound. The reaction is stopped, and the absorbance is measured.
2. Materials:
-
Microplate pre-coated with anti-pancreastatin antibody
-
This compound standards
-
Biotin-conjugated anti-pancreastatin antibody
-
Avidin-HRP conjugate
-
Wash buffer
-
TMB substrate solution
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
Plate reader capable of measuring absorbance at 450 nm
3. Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or as specified by the kit.
-
Washing: Aspirate each well and wash four times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Add Avidin-HRP: Add 100 µL of avidin-HRP conjugate to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Color Development: Add 90 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 5 minutes.
4. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound in the samples.
C. This compound Measurement by Radioimmunoassay (RIA)
This protocol is a representative example of a competitive RIA.
1. Principle: RIA is based on the principle of competitive binding. A known quantity of radiolabeled this compound (tracer) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
2. Materials:
-
Anti-pancreastatin antibody
-
Radiolabeled this compound (e.g., ¹²⁵I-pancreastatin)
-
This compound standards
-
Assay buffer
-
Separating reagent (e.g., second antibody or charcoal)
-
Gamma counter
3. Procedure:
-
Assay Setup: Set up tubes for standards, controls, and unknown samples.
-
Add Reagents: To each tube, add the assay buffer, this compound standards or samples, and the anti-pancreastatin antibody.
-
Incubation: Incubate the tubes for a specified period (e.g., 24 hours) at 4°C to allow for competitive binding.
-
Add Tracer: Add the radiolabeled this compound to each tube.
-
Incubation: Incubate again for a specified period (e.g., 24 hours) at 4°C.
-
Separation: Add the separating reagent to precipitate the antibody-bound complex.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Decant: Carefully decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
4. Data Analysis:
-
A standard curve is constructed by plotting the percentage of bound radiolabeled this compound as a function of the concentration of the unlabeled standards.
-
The concentration of this compound in the patient samples is determined by interpolating their percentage of bound radioactivity from the standard curve.
IV. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and workflows involving this compound are provided below using Graphviz (DOT language).
V. Conclusion
The measurement of this compound levels provides a valuable tool for clinicians and researchers across various fields. In oncology, it serves as a crucial biomarker for the management of neuroendocrine tumors. Its role in metabolic and inflammatory diseases is an active area of research with the potential to uncover new diagnostic and therapeutic strategies. Adherence to standardized protocols for sample collection and analysis is paramount to ensure the accuracy and reliability of this compound measurements in both clinical and research settings.
References
- 1. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. The immunomodulatory functions of chromogranin A-derived peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound predicts survival in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pancreastatin ELISA high background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Pancreastatin ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a high background in a this compound ELISA, and how does it affect my results?
A high background in an ELISA refers to a high signal in the blank or negative control wells, which should ideally have little to no color development.[1] This elevated signal-to-noise ratio can mask the true signal from your samples, leading to reduced assay sensitivity and inaccurate quantification of this compound.[1][2]
Q2: What are the most common causes of high background in a this compound ELISA?
High background in ELISAs can stem from several factors, broadly categorized as issues with reagents, protocol execution, and non-specific binding.[3][4] Specific common causes include:
-
Insufficient Washing: Inadequate removal of unbound antibodies and other reagents is a primary cause of high background.
-
Improper Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies to the plastic surface.
-
High Antibody Concentrations: Using overly concentrated primary or secondary antibodies can result in non-specific binding and a higher background signal.
-
Contaminated Reagents: Contamination of buffers, antibodies, or the substrate with this compound or other interfering substances can generate a false-positive signal.
-
Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.
-
Sample Quality and Handling: The presence of interfering substances in the sample or improper sample handling, such as repeated freeze-thaw cycles, can contribute to high background.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific high background scenarios in your this compound ELISA.
Scenario 1: High Background in All Wells (Including Blanks)
This issue often points to a problem with a common reagent or a systemic error in the assay protocol.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Contaminated Wash Buffer or Substrate | Prepare fresh wash buffer and substrate solution. Ensure the water used is of high purity. |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA) or the incubation time. Consider switching to a different blocking agent, such as non-fat dry milk or a commercial blocking buffer. |
| Excessive Secondary Antibody/Conjugate Concentration | Perform a titration experiment to determine the optimal concentration of the secondary antibody or enzyme conjugate. Start with a higher dilution than recommended in the kit protocol. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of the wash buffer after each wash. A soak step, where the wash buffer is left in the wells for 1-2 minutes, can also be effective. |
| Substrate Incubation in Light | If using a TMB substrate, ensure the incubation is performed in the dark, as TMB is light-sensitive. |
Experimental Protocol: Optimizing Washing Steps
-
Preparation: Prepare fresh wash buffer according to the kit manufacturer's instructions. A common wash buffer is PBS with 0.05% Tween-20.
-
Standard Protocol: Follow the kit's recommended washing protocol (e.g., 3 washes with 300 µL of wash buffer per well).
-
Optimization 1 (Increased Washes): Increase the number of washes to 5 or 6 cycles.
-
Optimization 2 (Addition of a Soak Step): After adding the wash buffer, let it stand in the wells for 1-2 minutes before aspirating. Repeat for each wash cycle.
-
Aspiration Technique: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
Analysis: Compare the background signal from the standard protocol with the optimized protocols to determine the most effective washing procedure.
Scenario 2: High Background in Sample Wells Only
If the high background is confined to the sample wells, the issue likely lies with the sample itself or its interaction with the assay components.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Sample Matrix Effects | The sample matrix (e.g., serum, plasma) may contain components that interfere with the assay. Dilute the samples further in the assay diluent provided with the kit. A pre-experiment with serial dilutions (e.g., 1:2, 1:4) is recommended. Note that some kits have a maximum recommended dilution (e.g., 1:10). |
| Cross-Reactivity | The antibodies in the kit may be cross-reacting with other molecules in the sample. While specific cross-reactants for this compound ELISAs are not widely documented, this is a possibility. If suspected, try to find a more specific ELISA kit or use a different antibody pair. |
| Improper Sample Preparation | Ensure proper sample collection and storage to avoid degradation of this compound or the introduction of contaminants. For serum, allow blood to clot fully before centrifugation. For plasma, use the appropriate anticoagulant and centrifuge promptly. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Sample Dilution and Preparation
-
Sample Collection:
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the serum.
-
Plasma: Collect blood into a tube containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
-
Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Dilution Series:
-
Prepare a series of dilutions of your sample in the assay diluent provided with the kit (e.g., neat, 1:2, 1:4, 1:8).
-
Run the diluted samples in the ELISA and compare the signal-to-noise ratio to determine the optimal sample dilution that minimizes background without losing the signal of interest.
-
Visual Troubleshooting Guides
A diagram illustrating the primary causes of high background in ELISA experiments.
References
Technical Support Center: Pancreastatin Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Pancreastatin immunohistochemistry (IHC).
Troubleshooting Guide: High Background Staining
High background staining can obscure the specific signal of this compound, leading to incorrect interpretations of your results.[1] This guide provides a systematic approach to identifying and resolving the common causes of high background.
Is the background issue present in the negative control (no primary antibody)?
A negative control, where the primary antibody is omitted, is crucial for diagnosing the source of non-specific staining. If you observe staining in this control, it indicates that the secondary antibody or the detection system is the cause of the background.[1]
YES, the negative control shows background staining.
| Possible Cause | Recommended Solution |
| Secondary antibody is binding non-specifically. | - Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species from which your sample was obtained.[1] - Block the sample with normal serum from the same species as the host in which the secondary antibody was raised.[1] - Titrate the secondary antibody to a higher dilution. |
| Endogenous enzyme activity. (for HRP or AP detection systems) | - Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol or water for 10-15 minutes.[2] - Block endogenous alkaline phosphatase activity with levamisole. |
| Endogenous biotin. (for avidin-biotin-based detection) | - Perform an avidin-biotin blocking step before primary antibody incubation. |
NO, the negative control is clean, but the experimental slide has high background.
This suggests that the primary antibody is the source of the non-specific staining, or there are other issues with the protocol.
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | - Titrate the primary antibody to find the optimal dilution that provides a good signal-to-noise ratio. |
| Insufficient blocking. | - Increase the incubation time for the blocking step (e.g., 60 minutes at room temperature). - Change the blocking reagent. Common options include normal serum, bovine serum albumin (BSA), or casein. |
| Fc receptor binding. | - Block with an Fc receptor blocking agent before the primary antibody incubation, especially in tissues rich in immune cells. |
| Cross-reactivity of the primary antibody. | - If using a polyclonal antibody, consider switching to a monoclonal antibody. - Ensure the primary antibody is validated for IHC on the species and tissue type you are using. |
| Issues with tissue preparation. | - Ensure complete deparaffinization with fresh xylene. - Avoid letting the tissue sections dry out at any stage of the staining process. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting high background staining in IHC.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking solution to use for this compound IHC in pancreatic tissue?
A1: For pancreatic tissue, which can have endogenous enzymes, a multi-step blocking approach is often beneficial. A common and effective strategy is to use a protein block, such as 10% normal serum from the species of the secondary antibody, for at least one hour. If you are using an HRP-conjugated secondary antibody, it is also crucial to perform a peroxidase blocking step with 3% hydrogen peroxide. For tissues with high endogenous biotin, an avidin/biotin block is necessary if using a biotin-based detection system.
Q2: How can I be sure that my this compound antibody is specific?
A2: Antibody validation is key. Whenever possible, use an antibody that has been validated for IHC by the manufacturer or in peer-reviewed literature. You can perform your own validation by:
-
Running a Western blot: This can help confirm that the antibody recognizes a protein of the correct molecular weight.
-
Using positive and negative tissue controls: Stain a tissue known to express this compound (positive control) and one known not to (negative control) to ensure the staining is specific.
-
Antibody isotype control: Use an isotype control antibody at the same concentration as your primary antibody to assess non-specific binding.
Q3: Can over-fixation of my tissue lead to high background?
A3: Yes, over-fixation with aldehydes like formalin can cause excessive cross-linking of proteins, which may lead to increased non-specific antibody binding and high background. It is important to optimize fixation time and not to store tissues in formalin for extended periods.
Q4: My this compound staining appears diffuse throughout the cytoplasm, is this normal?
A4: this compound is a peptide hormone that is stored in secretory granules within neuroendocrine cells. Therefore, a granular cytoplasmic staining pattern is typically expected. Diffuse cytoplasmic staining could be a result of high antibody concentration or suboptimal tissue fixation leading to antigen diffusion. Try titrating your primary antibody to a higher dilution and ensure your fixation protocol is appropriate for preserving granular antigens.
Experimental Protocols
General Immunohistochemistry Workflow
References
Pancreastatin qPCR primer design and validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing qPCR to study Pancreastatin (PST). As this compound is derived from the proteolytic cleavage of Chromogranin A (CgA), qPCR assays are designed to measure the mRNA levels of the CgA gene (CHGA in humans, Chga in mice).
Frequently Asked Questions (FAQs)
Q1: Why can't I design primers for this compound directly?
A1: this compound is a peptide, not a gene. It is produced by the post-translational cleavage of its precursor protein, Chromogranin A (CgA). Therefore, to quantify this compound levels using qPCR, you must design primers to target the messenger RNA (mRNA) of the CgA gene.
Q2: How do I choose the right reference gene for my experiment?
A2: The choice of reference gene is critical for accurate normalization of qPCR data and should be validated for your specific experimental conditions. Commonly used housekeeping genes like ACTB and GAPDH can be unstable in pancreatic tissue.[1][2] For human pancreatic tissue, the combination of EIF2B1 and IPO8 has been shown to be stable.[1][3] In studies involving human pancreatic organoids, RPL13A and HPRT are recommended. For mouse models of acute pancreatitis, a combination of RPL-13A and YWHAZ is suggested for reliable normalization.
Q3: What are the key parameters for designing my own CgA primers?
A3: When designing qPCR primers for CgA, adhere to the following guidelines:
-
Amplicon Length: Aim for a product size between 70 and 200 base pairs for optimal amplification efficiency.
-
GC Content: Primers should have a GC content between 40-60%.
-
Melting Temperature (Tm): The Tm of both primers should be between 60°C and 65°C and within 2°C of each other.
-
Primer Length: Primers should ideally be 18-30 bases long.
-
Avoid Secondary Structures: Check for and avoid hairpins, self-dimers, and cross-dimers.
-
Specificity: Use a tool like NCBI's Primer-BLAST to ensure primers are specific to the CgA gene and do not amplify other sequences.
-
Intron Spanning: Whenever possible, design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA.
Q4: What is an acceptable qPCR efficiency?
A4: The amplification efficiency of your qPCR assay should be between 90% and 110%. This is determined from the slope of the standard curve. An efficiency outside this range can indicate issues with primer design or reaction conditions.
Primer Design and Validation
Validated qPCR Primers for Human and Mouse CgA
For researchers who prefer to use pre-validated primer sets, several commercial options are available. These have been experimentally verified to ensure high efficiency and specificity.
| Target Gene | Species | Supplier | Catalog Number | Notes |
| CHGA | Human | OriGene | HP205193 | Validated for SYBR Green qPCR. |
| CHGA | Human | Bio-Rad | qHsaCED0045143 | PrimePCR™ SYBR® Green Assay. |
| Chga | Mouse | OriGene | MP202538 | Validated for SYBR Green qPCR. |
| Chga | Mouse | Sino Biological | MP201890 | Validated qPCR primer pair. |
Experimental Protocol: qPCR Primer Validation
This protocol outlines the essential steps to validate newly designed or commercially purchased primers for CgA.
1. Melt Curve Analysis:
- Perform a qPCR run with your primers and a pooled sample of your cDNA.
- After the amplification cycles, run a melt curve analysis.
- Expected Result: A single, sharp peak in the melt curve indicates the amplification of a single, specific product. Multiple peaks or a broad peak suggest non-specific amplification or primer-dimers.
2. Agarose Gel Electrophoresis:
- Run the qPCR product on a 2% agarose gel.
- Expected Result: A single band of the expected size confirms the specificity of the amplification. The absence of a band in the no-template control (NTC) lane is also crucial.
3. Standard Curve for Efficiency Calculation:
- Create a serial dilution of a pooled cDNA sample (e.g., 5-fold or 10-fold dilutions over at least 5 points).
- Run qPCR on the dilution series in triplicate.
- Plot the Cq values against the logarithm of the template concentration.
- Calculate the slope of the linear regression line.
- Calculate the efficiency using the formula: Efficiency = (10^(-1/slope) - 1) * 100.
- Expected Result: The R² value of the standard curve should be ≥ 0.980, and the efficiency should be between 90% and 110%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Amplification or High Cq Values | 1. Poor RNA quality or degradation. 2. Inefficient reverse transcription. 3. Low target abundance (CgA may be lowly expressed in certain tissues). 4. PCR inhibitors in the sample. 5. Suboptimal primer design or annealing temperature. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Re-extract RNA if necessary. 2. Optimize the reverse transcription step; consider using a mix of random hexamers and oligo(dT) primers. 3. Increase the amount of template cDNA in the reaction. For very low expression, consider using a pre-amplification step. 4. Dilute the cDNA template to reduce inhibitor concentration. 5. Run a temperature gradient qPCR to determine the optimal annealing temperature. If the problem persists, redesign the primers. |
| Primer-Dimer Formation (Visible as a low-temperature peak in the melt curve) | 1. High primer concentration. 2. Low annealing temperature. 3. Poor primer design (e.g., 3' complementarity). | 1. Reduce the primer concentration in the reaction. 2. Increase the annealing temperature in 2°C increments. 3. Redesign primers, paying close attention to avoiding complementarity at the 3' ends. |
| Non-Specific Amplification (Multiple peaks in the melt curve) | 1. Suboptimal annealing temperature. 2. Poor primer specificity. 3. Genomic DNA contamination. | 1. Increase the annealing temperature. 2. Redesign primers to a more specific region of the CgA gene. Verify specificity using BLAST. 3. Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. |
| Low qPCR Efficiency (<90%) | 1. Suboptimal reaction conditions (e.g., MgCl2 concentration). 2. Presence of PCR inhibitors. 3. Poor primer design leading to inefficient amplification. | 1. Optimize the master mix components according to the manufacturer's instructions. 2. Purify the cDNA or dilute the template. 3. Redesign primers. Ensure the amplicon is free of significant secondary structures. |
| High Variability Between Technical Replicates | 1. Pipetting errors. 2. Incomplete mixing of reaction components. 3. Low target expression leading to stochastic effects. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Thoroughly mix all master mixes and samples before aliquoting. 3. Increase the template amount if possible. For very low copy numbers, consider digital PCR (dPCR) for more accurate quantification. |
Visualized Workflows and Pathways
Figure 1. A generalized workflow for a this compound (CgA) qPCR experiment.
Figure 2. Logical workflow for qPCR primer design and validation.
Figure 3. Simplified signaling pathways influenced by this compound.
References
Cross-reactivity issues in Pancreastatin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pancreastatin (PST) immunoassays. This compound, a peptide fragment of Chromogranin A (CgA), presents unique challenges in immunoassay development and execution due to the potential for cross-reactivity with its precursor and other related fragments. This guide aims to address common issues to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of cross-reactivity in this compound immunoassays?
A1: The most significant source of cross-reactivity in this compound immunoassays is the precursor molecule, Chromogranin A (CgA), and its various other fragments.[1] Since this compound is derived from the proteolytic processing of CgA, antibodies generated against this compound may also recognize epitopes present on the full-length CgA molecule or other CgA-derived peptides.[1] This can lead to an overestimation of this compound levels and reduced assay specificity.
Q2: How can I minimize cross-reactivity with Chromogranin A?
A2: To minimize CgA cross-reactivity, it is crucial to select an immunoassay that utilizes antibodies with high specificity for this compound. Assays employing antibodies targeting the unique C-terminal region of this compound often exhibit lower cross-reactivity with CgA compared to those with antibodies recognizing other regions. Some commercially available kits are specifically designed to have negligible cross-reactivity with CgA.
Q3: What are the different forms of this compound, and do they affect immunoassay results?
A3: this compound can exist in various molecular forms due to differential proteolytic cleavage of CgA.[2] The predominant form in some tissues is a high molecular weight version of 92 amino acids.[2] The specificities of the antibodies used in an immunoassay will determine which of these forms are detected. It is important to be aware of the different forms and the specific target of your assay for accurate data interpretation.
Q4: What are the best practices for sample collection and handling for this compound measurement?
A4: Proper sample handling is critical for accurate this compound measurement. It is recommended that patients fast for 10-12 hours before specimen collection.[3] If possible, patients should not be on medications that could influence insulin levels for at least 48 hours prior to collection. Samples, typically serum or plasma, should be collected using a serum separator tube and allowed to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. The resulting supernatant should be frozen immediately and shipped on dry ice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Washing: Residual unbound antibodies or interfering substances remain in the wells. | - Increase the number of wash cycles. - Ensure complete aspiration of wash buffer after each step. - Consider adding a brief soak step with wash buffer. |
| 2. Non-specific Antibody Binding: The primary or secondary antibody is binding to the plate surface. | - Optimize the concentration of the blocking buffer (e.g., increase BSA or casein concentration). - Increase the blocking incubation time. | |
| 3. High Antibody Concentration: The concentration of the primary or secondary antibody is too high. | - Titrate the antibody concentrations to determine the optimal dilution. | |
| 4. Contaminated Reagents: Buffers or reagents may be contaminated. | - Prepare fresh buffers and reagents. - Use sterile techniques to avoid microbial contamination. | |
| Low or No Signal | 1. Inactive Reagents: Reagents may have expired or been stored improperly. | - Check the expiration dates of all kit components. - Ensure reagents are stored at the recommended temperatures and have been brought to room temperature before use. |
| 2. Incorrect Antibody Pair (Sandwich ELISA): The capture and detection antibodies recognize the same or overlapping epitopes. | - Use a validated matched antibody pair known to recognize distinct epitopes on this compound. | |
| 3. Issues with Sample Preparation: The analyte may have degraded or is at a concentration below the detection limit. | - Follow recommended sample collection and storage protocols strictly. - Consider concentrating the sample if the expected this compound level is very low. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes are being dispensed into the wells. | - Use calibrated pipettes and ensure proper pipetting technique. - Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| 2. Inconsistent Washing: Washing is not uniform across the plate. | - Use an automated plate washer for more consistent washing. - If washing manually, ensure all wells are treated identically. | |
| 3. Edge Effects: Wells at the edge of the plate show different results due to temperature variations or evaporation. | - Avoid using the outer wells for critical samples or standards. - Ensure the plate is properly sealed during incubations. | |
| Discrepancy with Expected Results | 1. Cross-reactivity with CgA: The assay is detecting CgA in addition to this compound, leading to falsely elevated results. | - Use an assay with validated low cross-reactivity to CgA. - Consider pre-clearing the sample with an anti-CgA antibody if necessary. |
| 2. Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) are interfering with the assay. | - Dilute the sample to minimize matrix effects, ensuring the analyte concentration remains within the assay's detection range. - Use a matrix-matched standard curve for calibration. |
Quantitative Data Summary
Table 1: Comparison of this compound Immunoassay Cross-Reactivity with Chromogranin A (CgA)
| Assay/Antibody Specificity | Reported Cross-reactivity with CgA | Reference |
| C-terminal specific this compound RIA | Almost negligible | |
| Unspecified this compound Antibody | >95% | |
| CgA RIA and ELISA | No cross-reactivity with synthetic human and porcine this compound |
Experimental Protocols
Protocol 1: Competitive Radioimmunoassay (RIA) for this compound
This protocol is a general guideline for a competitive RIA and may require optimization for specific antibodies and reagents.
-
Reagent Preparation:
-
Prepare RIA buffer, standards of known this compound concentrations, and radiolabeled this compound (tracer).
-
Dilute the primary anti-Pancreastatin antibody to its optimal working concentration in RIA buffer.
-
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Add the diluted primary antibody to all tubes except the "total counts" tubes.
-
Vortex and incubate for a predetermined time (e.g., 16-24 hours) at 4°C to allow for antigen-antibody binding.
-
Add the radiolabeled this compound tracer to all tubes.
-
Vortex and incubate again for a specified period (e.g., 16-24 hours) at 4°C to allow for competition between labeled and unlabeled antigen for antibody binding sites.
-
-
Separation and Counting:
-
Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's species and polyethylene glycol) to separate the antibody-bound fraction from the free fraction.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled standards.
-
Determine the this compound concentration in unknown samples by interpolating their bound radioactivity from the standard curve.
-
Protocol 2: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This is a general protocol for a sandwich ELISA and should be optimized based on the specific kit and reagents used.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound at an optimized concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Sample and Standard Incubation:
-
Add this compound standards and unknown samples to the wells.
-
Incubate for 2 hours at room temperature to allow the this compound to bind to the capture antibody.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on this compound.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate.
-
-
Substrate Development and Measurement:
-
Add a TMB substrate solution to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
-
Visualizations
Caption: CgA processing and potential immunoassay cross-reactivity.
Caption: Troubleshooting logic for this compound immunoassays.
Caption: this compound signaling pathway in target cells.
References
Pancreastatin sample stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding pancreastatin sample stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a 49-amino acid peptide derived from the proteolytic processing of Chromogranin A (CGA), a protein found in neuroendocrine cells.[1] It plays a significant role in regulating glucose and lipid metabolism, notably by inhibiting glucose-induced insulin secretion.[2] As a peptide, this compound is highly susceptible to degradation by proteases present in biological samples, which can lead to inaccurate measurements and misinterpretation of experimental results. Therefore, proper sample handling and storage are critical.
Q2: What is the recommended procedure for collecting blood samples for this compound measurement?
A2: Proper sample collection is the first crucial step in ensuring this compound stability. The following are key recommendations:
-
Patient Preparation: Patients should be fasting for 10-12 hours prior to sample collection.[3][4][5] Medications that may influence insulin levels should be avoided for at least 48 hours before collection, if possible.
-
Sample Type: Either serum or plasma can be used, but the collection tubes differ.
-
Serum: Use a serum separator tube (SST).
-
Plasma: Use a pre-chilled tube containing EDTA as an anticoagulant, supplemented with a protease inhibitor cocktail. Commercially available "Z-tubes" containing proprietary preservatives are also specifically recommended for this compound plasma collection.
-
-
Immediate Handling: After collection, samples should be processed promptly. For serum, allow the blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. For plasma, centrifuge immediately at a low speed (e.g., 1000-1600 x g) for 15 minutes in a refrigerated centrifuge.
Q3: How should I store my this compound samples?
A3: this compound is highly unstable at room and refrigerated temperatures. Therefore, immediate freezing is mandatory .
-
Short-term and Long-term Storage: Aliquot the processed serum or plasma into single-use cryovials and freeze immediately at -20°C or -80°C.
-
Stability Duration: Samples are stable for at least 60 days to 6 months when stored frozen. Storage at room temperature or 4°C is unacceptable.
Q4: How many times can I freeze and thaw my samples?
A4: It is strongly recommended to minimize freeze-thaw cycles. For peptides, repeated freezing and thawing can lead to degradation and aggregation. A study on Chromogranin A, the precursor to this compound, showed no statistically significant changes after three freeze-thaw cycles. However, best practice is to aliquot samples into single-use volumes after the initial processing to avoid the need for re-freezing and thawing.
Sample Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Freeze at -20°C or -80°C | This compound is unstable at room and refrigerated temperatures. |
| Accepted Sample Types | Serum (SST), Plasma (EDTA + Protease Inhibitors) | To prevent coagulation and proteolytic degradation. |
| Stability (Frozen) | Up to 6 months | Ensures peptide integrity over time. |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Minimizes peptide degradation and aggregation. |
Troubleshooting Guides
Low or No Signal in Immunoassay
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples were collected in appropriate tubes (e.g., with protease inhibitors for plasma), processed quickly, and immediately frozen. Review your collection and handling protocol. |
| Improper Storage | Verify that samples have been consistently stored at or below -20°C and have not undergone multiple freeze-thaw cycles. |
| Incorrect Assay Protocol | Double-check all reagent dilutions, incubation times, and temperatures in your ELISA or RIA protocol. Ensure the standard curve is prepared correctly. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure antibodies and other reagents have been stored at the recommended temperatures. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Inconsistency | Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. When adding reagents to a 96-well plate, do so in a consistent manner and time frame. |
| Inadequate Plate Washing | Ensure thorough and consistent washing between steps to remove all unbound reagents. Check that all wells of the plate washer are functioning correctly. |
| "Edge Effect" on Plate | This can be caused by temperature differentials across the plate during incubation. Ensure the plate is evenly warmed to the incubation temperature and use a plate sealer. Avoid using the outer wells for critical samples if this is a recurring issue. |
| Sample Inhomogeneity | Vortex samples gently but thoroughly after thawing and before aliquoting for the assay. |
Experimental Protocols
Protocol 1: this compound Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a model protocol and may require optimization for specific kits and samples.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound (typically 1-10 µg/mL in a coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Reaction: In a separate tube, pre-incubate your standards or samples with a fixed amount of HRP-conjugated this compound for 1 hour at 37°C.
-
Incubation: Add the pre-incubated mixture to the wells of the coated plate. Incubate for 90 minutes at 37°C. During this time, the this compound in your sample will compete with the HRP-conjugated this compound for binding to the capture antibody.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol 2: this compound Radioimmunoassay (RIA)
This is a model protocol and requires appropriate safety measures for handling radioactive materials.
-
Assay Setup: Set up tubes for total counts, non-specific binding (NSB), a standard curve, and your unknown samples.
-
Reagent Addition:
-
To the standard and sample tubes, add assay buffer.
-
Pipette standards and samples into their respective tubes.
-
Add a specific anti-pancreastatin antibody to all tubes except the total count and NSB tubes.
-
-
Incubation: Vortex all tubes and incubate for 20-24 hours at 4°C.
-
Tracer Addition: Add ¹²⁵I-labeled this compound (tracer) to all tubes.
-
Second Incubation: Vortex and incubate again for 22-24 hours at 4°C.
-
Precipitation: Add a precipitating reagent (e.g., goat anti-rabbit IgG serum) to all tubes except the total count tubes. This will separate the antibody-bound this compound from the free this compound.
-
Centrifugation: Centrifuge the tubes (except total count tubes) at approximately 1700 x g for 20 minutes at 4°C.
-
Aspiration: Carefully aspirate the supernatant, leaving the radioactive pellet at the bottom.
-
Counting: Measure the radioactivity in the pellets using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.
Key Experimental Workflows and Signaling Pathways
Sample Collection and Processing Workflow
Workflow for this compound Sample Collection and Handling.
This compound Signaling Pathway in Pancreatic Beta-Cells
This compound's inhibitory effect on insulin secretion.
Logical Troubleshooting Flow for Low this compound Recovery
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel peptide inhibitor of parietal cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pancreastatin Measurement and Normalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pancreastatin assays. Our goal is to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a peptide derived from the cleavage of chromogranin A (CgA), a protein found in neuroendocrine cells. It is a key biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs).[1] Additionally, this compound is involved in regulating glucose and lipid metabolism, making it a peptide of interest in diabetes and metabolic syndrome research.[2]
Q2: What are the common methods for measuring this compound levels?
The most common methods for quantifying this compound in patient samples are competitive immunoassays, including:
-
Radioimmunoassay (RIA): A highly sensitive method that uses a radiolabeled antigen.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used plate-based assay that uses an enzyme-conjugated antibody for detection.
Q3: What are the established reference ranges for this compound in healthy individuals?
Reference ranges for this compound can vary significantly between laboratories and assay kits due to a lack of standardization. It is crucial to use the reference range provided by the specific assay manufacturer or laboratory performing the test. The table below illustrates the variability in reported normal ranges.
| Laboratory/Provider | Reference Range (pg/mL) | Assay Method |
| Provider A | 10 - 135 | Radioimmunoassay |
| Provider B | 0.0 - 416.0 | Enzyme Immunoassay |
| Provider C | 100 - 288.7 | Enzyme Immunoassay |
Q4: Which patient variables are known to influence this compound levels?
Several physiological and pathological conditions can affect circulating this compound levels. While the prognostic value of this compound in neuroendocrine tumors has been shown to be independent of age and sex, these variables may still influence baseline levels.[3]
| Variable | Effect on this compound Levels | Notes |
| Neuroendocrine Tumors (NETs) | Significantly elevated | This compound is a primary biomarker for NETs. |
| Diabetes Mellitus (Type 2) | Elevated | This compound is implicated in glucose metabolism and insulin resistance. |
| Renal Dysfunction | Potentially elevated | Impaired clearance can lead to increased levels of CgA and its fragments. |
| Inflammatory Conditions | Potentially elevated | Some inflammatory diseases can cause an increase in CgA and its derivatives. |
| Proton Pump Inhibitors (PPIs) | No significant effect | Unlike its precursor Chromogranin A, this compound levels are generally not affected by PPI use.[4] |
Experimental Protocols
This compound Measurement by Radioimmunoassay (RIA) - General Protocol
This protocol outlines the general steps for a competitive RIA to measure this compound.
Workflow for this compound Radioimmunoassay
Caption: A generalized workflow for measuring this compound by RIA.
-
Sample Collection and Preparation:
-
Collect whole blood in a suitable tube (e.g., EDTA plasma or serum separator tube).
-
Process the sample promptly by centrifugation to separate plasma or serum.
-
Freeze the plasma or serum at -20°C or lower if not assayed immediately.
-
Patient should be fasting for 10-12 hours prior to collection.
-
Medications that may influence insulin levels should be discontinued for at least 48 hours prior, if possible.
-
-
Assay Procedure:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette the appropriate volume of standards, controls, and samples into their respective tubes.
-
Add a specific amount of this compound antibody to each tube.
-
Add a known quantity of radiolabeled this compound (e.g., ¹²⁵I-pancreastatin) to all tubes.
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.
-
Separate the antibody-bound this compound from the free this compound. This is often achieved by adding a precipitating agent followed by centrifugation.
-
Decant the supernatant and measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of this compound in the patient samples by interpolating their radioactivity readings from the standard curve.
-
Troubleshooting Guides
Troubleshooting this compound Immunoassays (ELISA & RIA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer. |
| Cross-contamination of reagents | Use fresh pipette tips for each reagent and sample. | |
| Substrate solution contaminated or expired | Prepare fresh substrate solution for each assay. | |
| Low or No Signal | Reagents expired or improperly stored | Check expiration dates and ensure reagents are stored at the recommended temperature. |
| Incorrect reagent preparation or addition | Double-check all dilutions and the order of reagent addition as per the protocol. | |
| Inadequate incubation times or temperatures | Adhere strictly to the incubation parameters specified in the assay protocol. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique | Calibrate pipettes regularly and ensure consistent dispensing. |
| "Edge effects" on the microplate | Avoid using the outer wells for critical samples or ensure even temperature distribution during incubation by using a plate sealer.[5] | |
| Improper mixing of samples or reagents | Gently vortex or invert tubes to ensure homogeneity before pipetting. | |
| Unexpectedly High this compound Levels | Presence of a neuroendocrine tumor | Correlate with clinical symptoms and imaging studies. |
| Other medical conditions (e.g., diabetes, renal impairment) | Review the patient's clinical history for confounding conditions. | |
| Assay interference (Matrix Effect) | Dilute the sample in the assay buffer and re-run. If the result is linear with dilution, a matrix effect is less likely. | |
| Spurious assay results | If results are inconsistent with the clinical picture, consider re-testing with a different validated assay from another laboratory. |
Logical Flow for Troubleshooting Unexpected this compound Results
Caption: A decision tree for troubleshooting unexpected this compound results.
Normalizing this compound Levels for Patient Variables
Currently, there are no universally accepted formulas for normalizing this compound levels for patient variables such as age, sex, or BMI in a routine clinical setting. For research purposes, statistical methods can be employed to adjust for these potential confounders.
Conceptual Framework for Normalization
Normalization Strategy for this compound Data
Caption: A conceptual workflow for normalizing this compound data.
A common approach in research is to use multiple regression analysis. This involves building a statistical model with this compound as the dependent variable and age, sex, BMI, and other relevant factors as independent variables. This model can help determine the extent to which each variable contributes to the this compound level, allowing for an adjusted or "normalized" value to be calculated for comparison across different patient groups.
Disclaimer: This information is intended for research and technical support purposes only and should not be used for clinical decision-making. Always consult the specific instructions provided with your assay kit and follow established laboratory guidelines.
References
- 1. Serum this compound: the next predictive neuroendocrine tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status on chromogranin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound predicts survival in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carcinoid.org [carcinoid.org]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Overcoming matrix effects in Pancreastatin plasma assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pancreastatin plasma assays. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.
Troubleshooting Guide
Issue: High Background
High background can obscure the specific signal from this compound, leading to inaccurate quantification.
Possible Causes and Solutions:
-
Insufficient Washing: Residual reagents can cause non-specific signal.
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the microplate wells.
-
Contaminated Reagents: Substrate solution may be contaminated or degraded.
-
Solution: Always use fresh, properly stored substrate. Protect it from light and heat.
-
-
Excessive Antibody Concentration: Using too much detection antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration of the detection antibody.
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.
-
Solution: Ensure the antibody pair is specific for this compound. Using a matched antibody pair from a single vendor is recommended.
-
Issue: Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the assay.
Possible Causes and Solutions:
-
Reagent Issues: Reagents may have been prepared incorrectly, added in the wrong order, or expired.
-
Solution: Double-check all calculations and the expiration dates of all kit components. Ensure all reagents are brought to room temperature before use.
-
-
Inactive HRP: The Horseradish Peroxidase (HRP) enzyme may be inhibited.
-
Solution: Sodium azide is a common inhibitor of HRP. Ensure that none of your buffers contain it.
-
-
Insufficient Incubation Time: Incubation times that are too short may not allow for adequate binding.
-
Solution: Follow the incubation times recommended in the kit protocol. If developing your own assay, you may need to optimize these times.
-
-
Degraded this compound: The this compound in your samples or standards may have degraded.
-
Solution: Ensure proper sample collection and storage. Avoid repeated freeze-thaw cycles. Use freshly reconstituted standards.
-
Issue: Poor Precision (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of your results.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting.
-
Solution: Use calibrated pipettes and fresh tips for each standard and sample. Ensure proper pipetting technique, avoiding bubbles.
-
-
Uneven Washing: Inconsistent washing across the plate.
-
Solution: If using an automated plate washer, ensure all ports are clear and dispensing evenly. If washing manually, be consistent with the volume and force of buffer addition and aspiration for all wells.
-
-
Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates.
-
Solution: Use a plate sealer during all incubation steps. For critical experiments, avoid using the outermost wells.
-
-
Sample Inhomogeneity: The analyte may not be evenly distributed in the sample.
-
Solution: Ensure samples are thoroughly mixed before aliquoting into the wells.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound plasma assays?
A1: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Plasma is a complex matrix containing a high concentration of proteins, lipids, salts, and other substances that can interfere with the antibody-antigen binding in an ELISA, a phenomenon known as the matrix effect. This interference can lead to either falsely high or falsely low measurements of this compound, compromising the accuracy of the results.
Q2: How can I determine if my assay is being affected by matrix effects?
A2: Two key experiments to assess matrix effects are spike and recovery, and linearity of dilution.
-
Spike and Recovery: A known amount of this compound standard is added ("spiked") into a sample. The concentration is then measured, and the percentage of the spiked amount that is detected ("recovered") is calculated. An acceptable recovery is typically between 80-120%. A recovery outside this range suggests interference.
-
Linearity of Dilution: A sample is serially diluted with the assay buffer. The measured concentration should decrease proportionally with the dilution factor. If the corrected concentrations are not consistent across the dilution series, it indicates the presence of matrix effects that are being mitigated by dilution.
Q3: What are the most common sources of interference in plasma samples?
A3: Common interfering substances in plasma and serum include:
-
Hemolysis: The rupture of red blood cells, which releases hemoglobin and other intracellular components. Hemoglobin can interfere with the colorimetric readout of the assay.
-
Lipemia: High levels of lipids in the sample, which can make the sample turbid and interfere with light-based measurements.
-
Bilirubin (Icterus): High levels of bilirubin can also cause spectral interference.
-
Endogenous Antibodies: Human anti-mouse antibodies (HAMA) or rheumatoid factor can cross-link the capture and detection antibodies, leading to false-positive signals.
Q4: What are the primary strategies to overcome matrix effects?
A4:
-
Sample Dilution: This is the simplest and often most effective method. Diluting the plasma sample with an appropriate assay diluent reduces the concentration of interfering substances.
-
Use of a Matched Matrix for Standards: Preparing the standard curve in a matrix that is as similar as possible to the samples (e.g., this compound-free plasma) can help to equalize the matrix effects between the standards and the samples.
-
Assay Diluent Optimization: Some commercial ELISA kits come with optimized assay diluents designed to minimize matrix effects.
-
Sample Pre-treatment: In more complex cases, methods like protein precipitation or solid-phase extraction (SPE) can be used to remove interfering substances before the assay.
Q5: What are the key differences between a sandwich ELISA and a competitive ELISA for this compound?
A5:
-
Sandwich ELISA: In this format, the this compound in the sample is "sandwiched" between two antibodies (a capture antibody coated on the plate and a detection antibody). The signal is directly proportional to the amount of this compound. This format is generally used for larger analytes with multiple epitopes.
-
Competitive ELISA: Here, the this compound in the sample competes with a labeled version of this compound for binding to a limited number of capture antibody sites. The signal is inversely proportional to the amount of this compound in the sample. This format is often used for smaller molecules.
Data Presentation
Table 1: Comparison of Commercially Available Human this compound ELISA Kits
| Feature | Kit A (MyBioSource, MBS700365) | Kit B (Antibodies.com, A87533) | Kit C (AFG Bioscience, EK711269) |
| Assay Type | Sandwich | Sandwich | Sandwich |
| Detection Range | 31.25 - 2000 pg/mL | 6.25 - 400 pg/mL | 8 - 400 pg/mL |
| Sensitivity | 7.81 pg/mL | 3.75 pg/mL | 1.5 pg/mL |
| Sample Volume | 50 - 100 µL | Not specified | Not specified |
| Sample Types | Serum, plasma, tissue homogenates | Serum, plasma, tissue homogenates, other biological fluids | Serum, plasma, urine, tissue homogenates, cell culture supernates |
Table 2: Representative Spike & Recovery and Linearity Data for a Human this compound ELISA Kit in Plasma
The following data is an example from a commercially available ELISA kit (Antibodies.com, A87533) and demonstrates acceptable performance in plasma matrices.
| Spike & Recovery | Range | Average Recovery |
| EDTA Plasma | 91% - 97% | 94% |
| Heparin Plasma | 88% - 101% | 96% |
| Linearity | 1:2 Dilution | 1:4 Dilution |
| EDTA Plasma | 86% - 104% | 82% - 95% |
| Heparin Plasma | 88% - 103% | 83% - 98% |
Experimental Protocols
Protocol: Sandwich ELISA for this compound in Human Plasma
This protocol is a generalized procedure based on common sandwich ELISA kits. Always refer to the specific protocol provided with your kit.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated stock solution with deionized water as instructed.
-
Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution.
-
Prepare a dilution series of the standard in the standard diluent to create the standard curve.
-
Prepare the Biotinylated Detection Antibody and HRP-Streptavidin solutions by diluting the concentrated stocks in the appropriate diluent.
2. Sample Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the samples to separate the plasma.
-
It is recommended to perform a preliminary experiment to determine the optimal sample dilution to minimize matrix effects and ensure the concentration falls within the assay's detection range. A starting dilution of 1:4 is often a good starting point.
-
Dilute plasma samples with the provided assay diluent.
3. Assay Procedure:
-
Add 100 µL of each standard, blank (standard diluent), and diluted sample to the appropriate wells of the antibody-coated microplate.
-
Cover the plate with a sealer and incubate, typically for 2.5 hours at room temperature or overnight at 4°C, with gentle shaking.
-
Aspirate the liquid from each well and wash the plate four times with 1X Wash Buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the diluted Biotinylated Detection Antibody to each well.
-
Cover and incubate for 1 hour at room temperature with gentle shaking.
-
Repeat the wash step.
-
Add 100 µL of the prepared HRP-Streptavidin solution to each well.
-
Cover and incubate for 45 minutes at room temperature with gentle shaking.
-
Repeat the wash step.
-
Add 100 µL of TMB Substrate solution to each well.
-
Cover and incubate for 30 minutes at room temperature in the dark with gentle shaking.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately.
4. Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original plasma sample.
Visualizations
Caption: this compound signaling cascade leading to the inhibition of insulin secretion.
Caption: A logical workflow for troubleshooting common issues in this compound ELISA.
References
Standardization challenges for Pancreastatin measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pancreastatin assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement challenging?
This compound is a peptide derived from the cleavage of Chromogranin A (CgA), a protein found in neuroendocrine cells.[1] The primary challenge in standardizing this compound measurement lies in the lack of uniformity across different CgA assays, which can lead to divergent values.[1][2] CgA is a large molecule that can be broken down into several different fragments, and there is no universal agreement on which fragment is the most clinically relevant to measure.[1] This variability is compounded by the fact that different antibodies used in assay kits may have varying degrees of cross-reactivity with these different CgA fragments, affecting the consistency of results between assays.[1]
Q2: What are the most common pre-analytical factors that can affect this compound levels?
To ensure accurate and reliable results, it is crucial to control for pre-analytical variables. Key factors include:
-
Fasting Status: Patients should be fasting for 10-12 hours before specimen collection.
-
Medications: Drugs that can influence insulin levels should be discontinued for at least 48 hours prior to sample collection, if clinically permissible.
-
Sample Type: Serum or plasma are the recommended sample types. Specific collection tubes, such as serum separator tubes or special preservative tubes (e.g., Z-tube™), may be required depending on the assay manufacturer's instructions.
Q3: How should specimens for this compound analysis be handled and stored?
Proper specimen handling is critical for maintaining the integrity of this compound. General guidelines include:
-
Clotting: For serum samples, allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifugation: Centrifuge the samples at approximately 1000 x g for 15 minutes.
-
Storage: Immediately after separation, the serum or plasma should be frozen. Samples are typically stable for up to 6 months when stored frozen. Thawing and refreezing of samples should be avoided.
Q4: What are the different types of assays available for this compound measurement?
The most common methods for measuring this compound are Enzyme Immunoassay (EIA), often in a competitive or sandwich ELISA format, and Radioimmunoassay (RIA). Each method has its own set of protocols and performance characteristics.
II. Assay Performance and Validation
Table 1: Comparison of this compound Assay Methodologies
| Feature | Enzyme Immunoassay (EIA/ELISA) | Radioimmunoassay (RIA) |
| Principle | Uses an enzyme-linked antibody to detect the antigen. The signal is a colorimetric change. | Uses a radiolabeled antigen that competes with the sample antigen for antibody binding. The signal is radioactivity. |
| Typical Sensitivity | Can range from approximately 1.5 pg/mL to 7.81 pg/mL. | Can achieve high sensitivity, often in the low pg/mL range. |
| Reference Range | Varies significantly between kits, for example, 100-288.7 pg/mL or 0.0-416.0 pg/mL. | A common reference range is 10-135 pg/mL. |
| Advantages | No radioactive materials, generally safer. | High sensitivity and specificity. |
| Disadvantages | Can be susceptible to interferences from the sample matrix. | Requires handling of radioactive materials and specialized equipment. |
Table 2: Key Assay Validation Parameters and Acceptance Criteria
| Parameter | Description | General Acceptance Criteria |
| Precision | The closeness of agreement between independent test results. | Inter-assay coefficient of variation (CV) < 20%. |
| Specificity | The ability of the assay to measure only this compound without interference from other substances. | Minimal cross-reactivity with other CgA fragments or structurally similar molecules. |
| Sensitivity | The lowest concentration of this compound that can be reliably detected. | Varies by assay, but should be appropriate for the expected clinical range. |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte in the sample. | The assay should be linear over the expected range of sample concentrations. |
III. Experimental Protocols
Detailed Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general overview of a competitive ELISA for this compound measurement.
-
Plate Coating: Coat the wells of a microtiter plate with a known amount of this compound antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add standards and unknown samples to the wells, followed by the addition of a fixed amount of anti-Pancreastatin antibody. Incubate for 1-2 hours at 37°C. During this step, the this compound in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Repeat the washing step to remove unbound antibodies and sample components.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of this compound in the sample.
Detailed Methodology: Radioimmunoassay (RIA)
This protocol outlines the general steps for a this compound RIA.
-
Reagent Preparation: Reconstitute the lyophilized standards, primary antibody, and radiolabeled this compound tracer according to the kit instructions.
-
Assay Setup: Pipette standards, controls, and unknown samples into appropriately labeled tubes.
-
Antibody Addition: Add the primary anti-Pancreastatin antibody to all tubes except the "Total Count" and "Non-Specific Binding" (NSB) tubes.
-
Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C to allow for the competitive binding of labeled and unlabeled this compound to the antibody.
-
Tracer Addition: Add the radiolabeled this compound tracer to all tubes.
-
Second Incubation: Vortex and incubate again for 16-24 hours at 4°C.
-
Precipitation: Add a precipitating reagent (e.g., goat anti-rabbit IgG serum) to all tubes except the "Total Count" tubes to separate the antibody-bound complex.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Decanting: Carefully decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.
IV. Troubleshooting Guides
Table 3: Common ELISA Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Reagents added in the wrong order or prepared incorrectly. | Carefully follow the kit protocol. Ensure all reagents are fresh and correctly reconstituted. |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. | |
| Insufficient incubation time or temperature. | Ensure incubation steps are performed for the recommended time and at the specified temperature. | |
| High Background | Insufficient washing. | Increase the number of washes and ensure wells are completely emptied between washes. |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent. | |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Mix samples and reagents thoroughly before pipetting. |
| Inconsistent washing. | Ensure uniform washing across all wells. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or ensure even temperature distribution during incubation. |
Table 4: Common RIA Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low Maximum Binding | Damaged radioligand. | Use a fresh batch of radiolabeled tracer. |
| Incorrect buffer pH or composition. | Check and adjust the pH of the assay buffer. Ensure all buffer components are correctly prepared. | |
| Antibody degradation. | Use a fresh vial of antibody and store it according to the manufacturer's instructions. | |
| High Non-Specific Binding (NSB) | Inadequate separation of bound and free tracer. | Optimize the precipitation and centrifugation steps. |
| Cross-reactivity of the antibody. | Evaluate the specificity of the antibody with potentially cross-reacting substances. | |
| High Variability | Inconsistent pipetting of tracer or antibody. | Use calibrated pipettes and ensure consistent dispensing. |
| Inconsistent incubation times or temperatures. | Maintain a consistent environment for all tubes during incubation. | |
| Errors in the separation step. | Ensure complete precipitation and consistent decanting of the supernatant. |
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits insulin secretion via a G-protein coupled receptor pathway.
Caption: A logical workflow for troubleshooting common immunoassay problems.
References
Validation & Comparative
Pancreastatin vs. Chromogranin A for Neuroendocrine Tumor (NET) Diagnosis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reliable biomarkers is paramount for the accurate diagnosis and management of neuroendocrine tumors (NETs). Chromogranin A (CgA) has long been the standard biomarker, but its derivative, Pancreastatin (PST), is emerging as a potentially more sensitive and specific alternative. This guide provides an objective comparison of their diagnostic performance, supported by experimental data and detailed methodologies.
Performance Data Summary
The diagnostic utility of a biomarker is primarily determined by its sensitivity and specificity. The following table summarizes the quantitative data from various studies comparing this compound and Chromogranin A in the context of NET diagnosis.
| Biomarker | Sensitivity | Specificity | Study Population | Key Findings |
| This compound | 64% | 100% | 92 NET patients, 11 non-NET patients | This compound was found to be the sole indicator of NET disease in 27 of 92 patients who had normal CgA levels.[1] |
| Chromogranin A | 43% | 64% | 92 NET patients, 11 non-NET patients | Lower sensitivity and specificity compared to this compound in the same cohort.[1] |
| This compound | 85.7% | 66.7% | Patients with small bowel NETs | Superior in identifying liver metastasis compared to CgA.[2][3] |
| Chromogranin A | 61.5% | 43.8% | Patients with small bowel NETs | Less effective in detecting liver metastasis from small bowel NETs.[2] |
| Chromogranin A | 73% (Pooled) | 95% (Pooled) | Meta-analysis of 13 studies (1260 NET patients, 967 controls) | Demonstrates high overall specificity, but variable sensitivity. |
| Chromogranin A | 60-80% | Varies | General NET populations | Sensitivity depends on the primary site and differentiation of the tumor. |
| Chromogranin A | 66% | 95% | Patients with pancreatic NETs (PanNETs) | Limited diagnostic role for well-differentiated PanNETs. |
The Biological Relationship: From CgA to this compound
This compound is not an independent biomarker but rather a peptide fragment derived from the post-translational processing of Chromogranin A. This relationship is crucial for understanding their respective roles in NET pathology. Neuroendocrine cells synthesize and store CgA in secretory granules. Upon stimulation, CgA is co-released with other hormones and peptides and can be enzymatically cleaved into several smaller, biologically active fragments, including this compound.
Experimental Protocols
The accurate measurement of this compound and Chromogranin A is critical for their clinical application. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
General Workflow for Biomarker Detection (ELISA)
The ELISA method is a widely used technique for quantifying protein levels in biological samples. The following diagram illustrates a typical sandwich ELISA workflow.
Detailed Methodologies
1. Chromogranin A (CgA) Measurement by ELISA
-
Principle: A sandwich ELISA is commonly used. CgA in the sample is captured by a monoclonal antibody coated on a microplate. A second, enzyme-conjugated monoclonal antibody (often horseradish peroxidase - HRP) binds to the captured CgA. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the CgA concentration.
-
Sample Preparation:
-
Collect blood in a serum separator tube or an EDTA plasma tube.
-
Allow serum to clot for at least 30 minutes before centrifugation. For plasma, centrifuge within 45 minutes of collection.
-
Separate serum or plasma and store at 2-8°C if assayed within 48 hours, or freeze at -20°C for longer storage. Avoid repeated freeze-thaw cycles.
-
Samples may require dilution with an assay buffer prior to the assay.
-
-
Assay Procedure (Example):
-
Add diluted standards, controls, and patient samples to the antibody-coated microplate wells.
-
Add the HRP-conjugated detection antibody to each well.
-
Incubate the plate, typically for 60-120 minutes at room temperature, often with shaking.
-
Wash the wells multiple times with a wash buffer to remove unbound components.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark to allow for color development.
-
Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the CgA concentration of the samples by comparing their absorbance to a standard curve generated from the known standards.
-
2. This compound (PST) Measurement by Radioimmunoassay (RIA) / EIA
-
Principle: Competitive immunoassays are frequently used for this compound. In an RIA, a known quantity of radiolabeled PST competes with the unlabeled PST in the patient's sample for binding to a limited amount of anti-PST antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of PST in the sample. An Enzyme Immunoassay (EIA) follows a similar competitive principle but uses an enzyme-conjugated antigen and colorimetric detection.
-
Sample Preparation:
-
Patient should be fasting for 10-12 hours prior to blood collection.
-
Collect blood in a pre-chilled Z-tube™ preservative or a serum separator tube.
-
Separate plasma or serum as soon as possible by centrifugation at approximately 1000xg for 15 minutes, preferably in a refrigerated centrifuge.
-
Immediately freeze the plasma or serum at -20°C or lower and ship on dry ice.
-
-
Assay Procedure (Example RIA):
-
Pipette standards, controls, and patient plasma/serum into tubes.
-
Add a specific dilution of anti-PST antiserum to each tube.
-
Incubate for a set period (e.g., 24 hours) at 4°C to allow for antibody-antigen binding.
-
Add radioiodinated (¹²⁵I-labeled) this compound tracer to all tubes.
-
Incubate again (e.g., 24 hours) at 4°C.
-
Add a second antibody (precipitating antibody) to separate the antibody-bound PST from the free PST.
-
Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve and determine the PST concentration in the patient samples.
-
Discussion and Conclusion
The available data suggests that this compound may offer advantages over Chromogranin A in terms of diagnostic sensitivity and specificity for NETs, particularly in cases where CgA levels are not elevated and for identifying liver metastases. The lower specificity of CgA is a significant limitation, as elevated levels can be associated with other malignancies and several non-cancerous conditions such as renal failure, liver disease, and the use of proton pump inhibitors.
While CgA remains the most widely used biomarker for NETs, its limitations have prompted the investigation of more reliable alternatives. This compound, being a direct and stable fragment of CgA, appears less susceptible to some of the non-specific influences that affect its precursor. Furthermore, studies have indicated that elevated this compound levels are strongly associated with worse progression-free and overall survival, highlighting its potential as a valuable prognostic marker.
For researchers and drug development professionals, the choice of biomarker should be guided by the specific context of the study. While CgA provides a broad initial assessment, this compound may offer a more refined and accurate picture of tumor burden and prognosis. The continued development and standardization of this compound assays are crucial for its broader adoption in clinical and research settings. It is recommended to use standardized and validated assay kits and to be consistent with the methodology when monitoring patients over time.
References
- 1. Serum this compound: the next predictive neuroendocrine tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Elevated Serum this compound Is an Indicator of Hepatic Metastasis in Patients With Small Bowel Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancreastatin vs. 5-HIAA: A Comparative Guide to Prognostic Markers in Neuroendocrine Tumors
For researchers, scientists, and drug development professionals, the selection of reliable prognostic biomarkers is paramount in the management and therapeutic development for neuroendocrine tumors (NETs). This guide provides a detailed comparison of two key biomarkers, Pancreastatin and 5-hydroxyindoleacetic acid (5-HIAA), evaluating their performance as prognostic indicators based on current experimental data.
This compound, a peptide fragment of Chromogranin A (CgA), and 5-HIAA, the main metabolite of serotonin, are both frequently elevated in patients with NETs. While both have established roles in diagnosis and monitoring, their utility in predicting patient outcomes, such as progression-free survival (PFS) and overall survival (OS), is a subject of ongoing research. This guide synthesizes the available evidence to facilitate an informed understanding of their respective prognostic strengths and weaknesses.
Quantitative Data Comparison
The following tables summarize key performance metrics for this compound and 5-HIAA as prognostic markers for neuroendocrine tumors.
| Parameter | This compound | 5-HIAA (Urinary) | 5-HIAA (Plasma/Serum) | Source |
| Primary Analyte | Peptide fragment of Chromogranin A | Metabolite of Serotonin | Metabolite of Serotonin | [1] |
| Sample Type | Serum, Plasma | 24-hour Urine | Plasma, Serum | [2][3] |
| Prognostic Significance | Independent predictor of PFS and OS in small bowel and pancreatic NETs.[4][5] Higher levels correlate with worse outcomes. | Elevated levels are associated with poorer prognosis, particularly in patients with carcinoid syndrome. Urinary 5-HIAA excretion >10x ULN is a negative predictor for OS in univariate analysis, but not always in multivariate analysis. | Emerging as a convenient alternative to urinary 5-HIAA, with good correlation. Prognostic value is still under extensive investigation. | |
| Sensitivity for NETs | Generally considered to have good sensitivity, with some studies suggesting it is more sensitive than CgA. | Sensitivity for detecting NETs is variable, reported as low as 35.1% in some studies. However, for carcinoid syndrome, sensitivity can be high (70-90%). | Comparable sensitivity to urinary 5-HIAA. | |
| Specificity for NETs | Generally considered to have good specificity. | High specificity for carcinoid syndrome (around 90%). | Good specificity, comparable to urinary 5-HIAA. |
Table 1: Overview of Prognostic Performance
| Study Focus | This compound Findings | 5-HIAA Findings | Reference |
| Survival in SBNETs and PNETs | Higher preoperative and postoperative levels were independently predictive of worse PFS and OS (p < 0.05). Median PFS was 1.7 years in patients with elevated preoperative this compound versus 6.5 years in patients with normal levels (p < 0.001). | Preoperative serotonin (precursor to 5-HIAA) correlated with PFS but not OS. | |
| Prognosis in Gastrointestinal NETs | Not directly assessed in this study. | Urinary 5-HIAA excretion >10× ULN was a negative predictor for OS in univariate analysis (HR 1.62), but not in multivariate analysis when other biomarkers and grading were included. | |
| Hepatic Metastasis in Small Bowel NETs | Elevated serum this compound had a sensitivity of 85.7% and specificity of 66.7% for detecting liver metastases. | Not assessed in this study. | |
| Doubling Time as a Prognostic Tool | Not assessed in this study. | A shorter 5-HIAA doubling time (<434 days) was associated with a higher rate of disease-specific mortality (p = 0.02) and a higher risk of disease progression in patients with small intestine or unknown primary NETs (HR 15.8). |
Table 2: Key Findings from Prognostic Studies
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of common experimental protocols for the measurement of this compound and 5-HIAA.
This compound Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying this compound in serum or plasma.
Principle: A sandwich ELISA format is typically employed. An antibody specific for this compound is pre-coated onto a microplate. Standards and patient samples are added to the wells, and any this compound present is bound by the immobilized antibody. A second, biotinylated antibody that also recognizes this compound is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of this compound.
Typical Protocol Outline:
-
Sample Collection and Preparation: Collect blood in serum separator tubes or EDTA tubes. Centrifuge to separate serum or plasma and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Assay Procedure (based on commercial kit instructions):
-
Prepare standards and quality controls.
-
Add standards, controls, and samples to the pre-coated microplate wells.
-
Incubate to allow this compound to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the this compound concentration in the patient samples by interpolating their absorbance values on the standard curve.
5-HIAA Measurement
High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is a common method for measuring 5-HIAA in a 24-hour urine collection.
Principle: The method involves chromatographic separation of 5-HIAA from other urinary components on a reversed-phase column, followed by sensitive and specific detection.
Typical Protocol Outline:
-
Patient Preparation: For 48-72 hours prior to and during urine collection, the patient must avoid certain foods (e.g., avocados, bananas, pineapples, walnuts) and medications that can interfere with 5-HIAA levels.
-
Sample Collection: Collect all urine produced over a 24-hour period in a container with a preservative (e.g., acid). Measure the total volume and record it.
-
Sample Preparation:
-
Centrifuge an aliquot of the 24-hour urine sample.
-
Perform a sample clean-up step, which may involve solid-phase extraction (SPE) to remove interfering substances.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate 5-HIAA using a reversed-phase C18 column with an appropriate mobile phase.
-
Detect 5-HIAA using an electrochemical or fluorescence detector.
-
-
Data Analysis: Quantify the 5-HIAA concentration by comparing the peak area of the sample to that of a known standard. The final result is typically reported as mg or µmol of 5-HIAA per 24 hours.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring 5-HIAA in plasma or serum, offering an alternative to the cumbersome 24-hour urine collection.
Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. An internal standard (often a deuterated form of 5-HIAA) is added to the sample for accurate quantification.
Typical Protocol Outline:
-
Patient Preparation: Similar to the urinary test, dietary and medication restrictions are recommended. An overnight fast is often required before blood collection.
-
Sample Collection: Collect blood in EDTA or heparin tubes. Centrifuge to obtain plasma and freeze immediately.
-
Sample Preparation:
-
Add an internal standard to the plasma/serum sample.
-
Perform protein precipitation (e.g., with acetonitrile) to remove proteins that can interfere with the analysis.
-
Centrifuge and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate 5-HIAA from other plasma components using a reversed-phase column.
-
Detect and quantify 5-HIAA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of 5-HIAA in the sample based on the ratio of the peak area of the analyte to the peak area of the internal standard, by reference to a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathway leading to 5-HIAA production and a typical experimental workflow for biomarker analysis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Predicts Survival in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancreastatin: A Prognostic Biomarker in Neuroendocrine Neoplasms and Its Emerging Role in Oncology
For Immediate Release
A growing body of evidence solidifies the prognostic utility of circulating Pancreastatin, a peptide fragment of Chromogranin A (CgA), particularly in the management of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of this compound's prognostic value across different cancer types, supported by experimental data and detailed methodologies for its measurement. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising biomarker.
Prognostic Value of this compound: A Comparative Analysis
This compound has demonstrated significant prognostic capabilities, most notably in NETs, where it often outperforms the more established biomarker, Chromogranin A.
Neuroendocrine Tumors (NETs)
In patients with NETs, elevated levels of this compound, both before and after surgical resection, are significantly correlated with shorter progression-free survival (PFS) and overall survival (OS)[1][2]. In contrast, pre-operative CgA levels have not shown a significant correlation with patient survival in multivariate analyses[1].
One study involving patients with surgically managed small bowel NETs (SBNETs) and pancreatic NETs (PNETs) found that higher pre- and post-operative this compound levels were independently predictive of worse PFS and OS[3]. This prognostic value was independent of patient age, the primary site of the tumor, and the presence of nodal or metastatic disease.
Table 1: Prognostic Value of Pre-operative this compound in Neuroendocrine Tumors
| Biomarker | Patient Cohort | Finding | Statistical Significance | Reference |
| This compound (>135 pg/mL) | 98 SBNETs and 78 PNETs | Lower Median PFS (1.7 years vs. 6.5 years) | p < 0.001 | [2] |
| Lower Median OS (9.1 years vs. Not Reached) | p = 0.048 | |||
| Chromogranin A | 98 SBNETs and 78 PNETs | No significant correlation with PFS or OS in multivariate analysis | - |
Other Cancer Types
The prognostic value of this compound in other malignancies is less established, with current research being limited.
-
Prostate Cancer: While some studies have explored the role of CgA in castration-resistant prostate cancer, there is a lack of substantial clinical data on the prognostic significance of circulating this compound in this disease. One study investigated the effect of a this compound fragment on the invasion of prostate cancer cell lines, but this does not directly translate to a prognostic marker in patients.
-
Small Cell Lung Cancer (SCLC): Research on prognostic biomarkers in SCLC is extensive, but to date, has not identified circulating this compound as a significant indicator of survival.
-
Pancreatic Ductal Adenocarcinoma (PDAC): Similar to SCLC, the focus of prognostic biomarker research in PDAC has been on other molecules, and there is currently insufficient evidence to support a prognostic role for this compound in this specific cancer type. One study did show that this compound can inhibit the growth of pancreatic cancer cell lines in vitro.
This compound Signaling Pathways in Cancer
The precise signaling pathways through which this compound exerts its effects in cancer are not fully elucidated. It is known to be involved in the regulation of insulin and glucose metabolism. In rat heart membranes, this compound has been shown to activate Gα(16) and phospholipase C-β(2) by interacting with specific receptors, suggesting a potential signaling cascade. However, a detailed and universally accepted model of its downstream signaling in various cancer cells is yet to be established.
Below is a generalized representation of a potential this compound signaling pathway based on available information.
A putative signaling pathway for this compound in a target cell.
Experimental Protocols for this compound Measurement
The quantification of circulating this compound is typically performed using competitive radioimmunoassay (RIA) or sandwich enzyme-linked immunosorbent assay (ELISA).
Competitive Radioimmunoassay (RIA) Workflow
Workflow for Competitive Radioimmunoassay (RIA) of this compound.
Detailed RIA Methodology: A competitive RIA for this compound typically involves the following steps:
-
Coating: Tubes are coated with a secondary antibody.
-
Reaction Setup: A known amount of this compound-specific primary antibody is added to the tubes along with the patient's serum or plasma sample, or a standard solution of known this compound concentration.
-
Incubation 1: The mixture is incubated to allow the this compound in the sample/standard to bind to the primary antibody.
-
Tracer Addition: A fixed amount of radiolabeled this compound (the tracer) is added to the mixture.
-
Incubation 2 (Competitive Binding): The mixture is incubated again. During this step, the radiolabeled this compound competes with the unlabeled this compound from the sample/standard for the limited binding sites on the primary antibody.
-
Separation: The antibody-bound this compound is separated from the free this compound, often by precipitation.
-
Measurement: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The amount of bound radiolabeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The this compound concentration in the patient sample is then determined by interpolating its radioactivity reading on the standard curve.
Sandwich ELISA Workflow
Workflow for Sandwich ELISA of this compound.
Detailed Sandwich ELISA Methodology: A sandwich ELISA for this compound generally follows these steps:
-
Coating: A microplate is coated with a capture antibody specific for this compound.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked to prevent false-positive results.
-
Sample/Standard Addition: The patient's serum or plasma sample, along with standard solutions of known this compound concentrations, are added to the wells.
-
Incubation 1: The plate is incubated, allowing the this compound in the samples and standards to bind to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Addition: A biotinylated detection antibody, which recognizes a different epitope on the this compound molecule, is added to the wells.
-
Incubation 2: The plate is incubated to allow the detection antibody to bind to the captured this compound, forming a "sandwich".
-
Washing: The plate is washed to remove any unbound detection antibody.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
Incubation 3: The plate is incubated to allow the streptavidin-HRP to bind.
-
Washing: The plate is washed to remove any unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Incubation 4: The plate is incubated to allow for color development. The intensity of the color is directly proportional to the amount of this compound in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (typically 450 nm).
-
Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The this compound concentration in the patient samples is then calculated from this curve.
Conclusion
This compound has emerged as a robust and independent prognostic biomarker for progression-free and overall survival in patients with neuroendocrine tumors, often providing more reliable information than Chromogranin A. While its prognostic utility in other cancers such as prostate, small cell lung, and pancreatic ductal adenocarcinoma remains to be definitively established, its role in NETs is a significant advancement in the management of these diseases. The availability of standardized immunoassays like RIA and ELISA allows for the reliable quantification of circulating this compound, aiding clinicians in risk stratification and therapeutic decision-making. Further research is warranted to explore the full potential of this compound as a prognostic biomarker across a broader spectrum of malignancies and to elucidate its underlying signaling pathways in cancer progression.
References
Pancreastatin: A Superior Biomarker for Monitoring Neuroendocrine Tumor Progression
For researchers, scientists, and drug development professionals, the accurate monitoring of disease progression in neuroendocrine tumors (NETs) is paramount for effective treatment strategies. While Chromogranin A (CgA) has been the traditional biomarker, emerging evidence highlights Pancreastatin (PST) as a more sensitive, specific, and prognostically valuable alternative. This guide provides an objective comparison of this compound with other biomarkers, supported by experimental data and detailed methodologies.
This compound, a 49-amino acid peptide derived from Chromogranin A, has demonstrated significant advantages in diagnosing and monitoring NETs.[1] Its levels are less susceptible to non-specific influences that can falsely elevate CgA, such as proton pump inhibitor (PPI) use.[2][3] Furthermore, this compound assays are more standardized, leading to more reliable and reproducible results.[2][4]
Comparative Performance of this compound
Clinical studies have consistently shown this compound to be a more robust biomarker than CgA for NETs. Higher this compound levels are significantly associated with worse progression-free survival (PFS) and overall survival (OS) in patients with small bowel and pancreatic NETs. This correlation holds true even after adjusting for confounding factors like age, primary tumor site, and the presence of metastatic disease.
In contrast, while preoperative CgA levels show some correlation with survival, this significance is often lost in multivariate analysis. This compound also demonstrates superior sensitivity and specificity in diagnosing NETs. One study reported a sensitivity of 64% and a specificity of 100% for this compound, compared to 43% and 64% for CgA, respectively. In 27 out of 92 patients with elevated this compound, CgA levels were normal, indicating this compound's ability to detect disease that CgA might miss.
Elevated this compound has also been identified as a strong predictor of hepatic metastasis in patients with small bowel NETs, with a sensitivity of 85.7% and specificity of 66.7%, compared to 61.5% and 43.8% for CgA.
This compound in Monitoring Treatment Response
This compound levels can also serve as a valuable tool for monitoring response to therapy. A decrease in this compound levels following treatments like transarterial chemoembolization (TACE) or peptide receptor radionuclide therapy (PRRT) is associated with improved survival outcomes. For instance, patients who exhibited a decrease in serum this compound levels of at least 50% after TACE had a median overall survival of 53.8 months, compared to 29.9 months in those who did not.
Comparison with Other Biomarkers
While CgA is the most widely compared biomarker, others are used in the management of NETs.
-
Neuron-Specific Enolase (NSE) : Primarily used for high-grade and poorly differentiated NETs.
-
Pancreatic Polypeptide (PP) : Can be elevated in pancreatic NETs.
-
NETest : A multi-analyte liquid biopsy that analyzes the expression of 51 genes. Studies suggest NETest has superior accuracy to CgA and can detect disease progression earlier than imaging. One prospective study showed the NETest to have an area under the curve (AUC) of 0.93 for diagnosing gastroenteropancreatic NETs, compared to approximately 0.6 for CgA and this compound.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other biomarkers based on published studies.
Table 1: Prognostic Value of this compound in Neuroendocrine Tumors
| Biomarker | Parameter | Patients with Normal Levels | Patients with Elevated Levels | p-value |
| Preoperative this compound | Median Progression-Free Survival (PFS) | 6.5 years | 1.7 years | <0.001 |
| Preoperative this compound | Median Overall Survival (OS) | Not Reached | 9.1 years | 0.048 |
Table 2: Diagnostic Accuracy of this compound vs. Chromogranin A
| Biomarker | Sensitivity | Specificity |
| This compound | 64% (59/92) | 100% (11/11) |
| Chromogranin A | 43% (40/92) | 64% (7/11) |
Table 3: Performance in Detecting Liver Metastasis in Small Bowel NETs
| Biomarker | Sensitivity | Specificity |
| This compound | 85.7% | 66.7% |
| Chromogranin A | 61.5% | 43.8% |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its measurement.
Figure 1. this compound signaling pathway.
Figure 2. General workflow for this compound measurement.
Experimental Protocols
Detailed methodologies for the key assays are provided below.
This compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA method.
-
Plate Coating : Pre-coat a 96-well microplate with an antibody specific to this compound.
-
Sample and Standard Addition : Add standards and patient samples to the appropriate wells.
-
Incubation : Incubate the plate to allow this compound in the samples to bind to the coated antibody.
-
Addition of Detection Antibody : Add a Horseradish Peroxidase (HRP)-conjugated antibody specific for this compound to each well and incubate.
-
Washing : Wash the plate to remove any unbound components.
-
Substrate Addition : Add TMB substrate solution to each well. The substrate will react with the HRP to produce a color change.
-
Stopping the Reaction : Add a stop solution to terminate the reaction. The color will change from blue to yellow.
-
Measurement : Measure the optical density (OD) at 450 nm using a microplate reader. The OD is proportional to the concentration of this compound.
This compound Measurement by Radioimmunoassay (RIA)
This protocol outlines a competitive RIA.
-
Reagent Preparation : Prepare standards, quality controls, and patient samples. Aprotinin is added to inhibit proteolytic enzymes.
-
Assay Setup : In duplicate tubes, add 200 µL of standard, control, or patient plasma.
-
Antibody Addition : Add a specific anti-pancreastatin antibody.
-
Incubation : Incubate for 24 hours at 4°C in a disequilibrium assay format.
-
Tracer Addition : Add radiolabeled this compound tracer and incubate for an additional 24 hours at 4°C.
-
Separation : Use a double antibody-based method to separate bound from free tracer.
-
Counting : Measure the radioactivity of the bound fraction using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.
Chromogranin A Measurement by Enzyme Immunoassay
-
Sample Dilution : Dilute patient serum or plasma samples 1:11 with assay buffer.
-
Assay Procedure :
-
Pipette 25 µL of Adjustment Buffer into all wells of a microtiter plate pre-coated with CgA-specific antibodies.
-
Add 100 µL of Biotin-Antibody to all wells.
-
Incubate for 60 minutes at room temperature on a shaker.
-
Wash the wells.
-
Pipette 100 µL of Conjugate (horseradish peroxidase-conjugated streptavidin) into all wells.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Wash the wells.
-
Add TMB substrate and monitor the reaction.
-
Stop the reaction and read the absorbance at 450 nm.
-
Conclusion
The available evidence strongly suggests that this compound is a superior biomarker to Chromogranin A for the diagnosis, prognosis, and monitoring of treatment response in patients with neuroendocrine tumors. Its higher sensitivity, specificity, and strong correlation with clinical outcomes make it an invaluable tool for researchers, scientists, and drug development professionals. The standardized and reliable assays for this compound further enhance its clinical utility. As the field of neuroendocrine tumor management continues to evolve, the integration of this compound into routine clinical practice and clinical trials is warranted to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. novamedline.com [novamedline.com]
- 3. Serum this compound: The long sought for universal, sensitive, specific tumor marker for neuroendocrine tumors (NETs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromogranin A: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
A Comparative Analysis of Pancreastatin ELISA and RIA Kits for Researchers and Drug Development Professionals
In the realm of biomedical research and drug development, the accurate quantification of biomarkers is paramount. Pancreastatin, a peptide fragment of chromogranin A, has emerged as a significant biomarker for neuroendocrine tumors (NETs) and is implicated in various metabolic processes.[1][2] The two most common immunoassay techniques for measuring this compound levels are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA). This guide provides a detailed comparative analysis of this compound ELISA and RIA kits to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
Performance Characteristics: ELISA vs. RIA
The choice between an ELISA and a RIA kit for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and laboratory infrastructure. The following table summarizes the key performance characteristics of commercially available this compound ELISA and RIA kits based on published data and manufacturer's information.
| Feature | This compound ELISA Kits | This compound RIA Kits |
| Assay Principle | Utilizes an enzyme-conjugated antibody for colorimetric or fluorescent detection. Can be in a sandwich or competitive format. | Employs a radioisotope-labeled antigen (e.g., ¹²⁵I) that competes with the sample's antigen for antibody binding sites. |
| Sensitivity | Typically in the low pg/mL range (e.g., 3.75 pg/mL, 7.81 pg/mL).[3][4] | Generally considered highly sensitive, though specific data for commercial kits is less readily available in a standardized format. |
| Detection Range | Varies between kits, with common ranges being 6.25-400 pg/mL and 31.25-2000 pg/mL.[3] | A rat this compound RIA kit has a reported range of 50-6400 pg/ml. A clinical testing service using RIA reports a reference range of 10-135 pg/mL. |
| Precision | Intra-assay CVs are generally <10% and inter-assay CVs are <15%. | High precision is a known characteristic of RIAs, but specific CV data for this compound kits is not consistently published by manufacturers. |
| Specificity | High specificity is achievable with monoclonal or affinity-purified polyclonal antibodies. Cross-reactivity with related peptides should be considered. | Can be highly specific depending on the antibody used. One study noted no cross-reactivity with synthetic human and porcine this compound in their CgA assays. |
| Sample Throughput | Generally higher throughput due to the use of microplates and potential for automation. | Typically lower throughput due to the manual nature of the assay and the need for a gamma counter. |
| Safety | Involves the use of non-radioactive reagents, posing fewer safety risks. | Requires handling of radioactive materials, necessitating specialized licenses, training, and disposal procedures. |
| Cost | Generally more cost-effective per sample, especially for large numbers of samples. | Can be more expensive due to the cost of radioisotopes and waste disposal. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for this compound ELISA (sandwich and competitive formats) and RIA.
Sandwich ELISA Protocol (Representative)
This protocol is based on a typical solid-phase sandwich ELISA.
-
Plate Preparation : A microplate is pre-coated with a capture antibody specific for this compound.
-
Standard and Sample Addition : A serial dilution of this compound standard is prepared. Standards, controls, and samples are pipetted into the wells. The plate is incubated to allow the this compound to bind to the immobilized antibody.
-
Washing : The plate is washed to remove any unbound substances.
-
Detection Antibody Addition : A biotin-conjugated detection antibody specific for this compound is added to each well and the plate is incubated.
-
Washing : The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate Addition : A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and the plate is incubated.
-
Washing : The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition : A substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to each well to terminate the reaction.
-
Data Acquisition : The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis : A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of this compound in the samples is determined by interpolating from the standard curve.
Competitive ELISA Protocol (Representative)
This protocol is based on a typical competitive ELISA.
-
Plate Preparation : A microplate is pre-coated with a capture antibody specific for this compound.
-
Standard, Sample, and Conjugate Addition : A serial dilution of this compound standard is prepared. Standards, controls, samples, and a fixed amount of HRP-conjugated this compound are added to the wells. The plate is incubated, allowing the sample/standard this compound and the HRP-conjugated this compound to compete for binding to the limited number of antibody sites.
-
Washing : The plate is washed to remove unbound substances.
-
Substrate Addition : A substrate solution (e.g., TMB) is added to each well, and the plate is incubated for color development.
-
Stopping the Reaction : A stop solution is added to terminate the reaction.
-
Data Acquisition : The optical density of each well is measured.
-
Data Analysis : A standard curve is generated. The color intensity is inversely proportional to the concentration of this compound in the sample.
Radioimmunoassay (RIA) Protocol (Representative)
This protocol is based on a typical competitive RIA.
-
Reagent Preparation : All reagents, including standards, controls, and ¹²⁵I-labeled this compound, are prepared according to the kit instructions.
-
Assay Setup : A set of tubes is prepared for the standard curve, controls, and unknown samples.
-
Antibody and Sample/Standard Addition : A specific volume of this compound antibody is added to all tubes (except the total count tubes). A specific volume of standard, control, or sample is then added to the appropriate tubes. The tubes are incubated (e.g., overnight at 4°C) to allow for the initial binding of this compound to the antibody.
-
Tracer Addition : A specific amount of ¹²⁵I-labeled this compound (tracer) is added to all tubes. The tubes are then incubated again (e.g., overnight at 4°C) to allow the tracer to compete with the unlabeled this compound for antibody binding sites.
-
Precipitation : A precipitating reagent (e.g., a second antibody or polyethylene glycol) is added to separate the antibody-bound this compound from the free this compound. The tubes are centrifuged to pellet the antibody-bound complex.
-
Decanting/Aspiration : The supernatant containing the free tracer is carefully removed.
-
Data Acquisition : The radioactivity of the pellet in each tube is measured using a gamma counter.
-
Data Analysis : A standard curve is generated by plotting the percentage of bound tracer against the concentration of the standards. The concentration of this compound in the samples is determined from this curve.
Visualizing the Methodologies and Signaling Pathway
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Safe Disposal of Pancreastatin: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[3][4] Standard laboratory safety procedures should be followed to minimize exposure.[5]
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling lyophilized powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If ventilation is inadequate, wear respiratory protection.
Step-by-Step Disposal Protocol
The proper disposal of Pancreastatin involves a systematic process of segregation, inactivation, and collection, all in accordance with institutional and regulatory guidelines.
1. Waste Segregation:
Proper disposal begins with the correct segregation of waste. All materials that have come into contact with this compound should be treated as chemical waste.
-
Unused or Expired this compound: Lyophilized (powder) this compound should be disposed of as solid chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Solid Waste: All consumables, such as pipette tips, tubes, vials, gloves, and absorbent paper, that have been in contact with this compound must be collected in a designated solid hazardous waste container.
-
Liquid Waste: This includes any solutions containing this compound, as well as contaminated buffers or solvents.
2. Inactivation of Liquid Waste (Recommended):
To ensure an additional layer of safety, it is recommended to inactivate the biological activity of the peptide in liquid waste before disposal.
-
Chemical Degradation: A common method for inactivating peptides is through hydrolysis, which breaks the peptide bonds. This can be achieved by treating the peptide solution with a strong acid or base.
-
Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the liquid waste.
-
Base Hydrolysis: Alternatively, add a sufficient volume of 1 M Sodium Hydroxide (NaOH).
-
-
Incubation: Allow the mixture to stand for a minimum of 24 hours in a sealed, properly labeled container within a fume hood to ensure complete degradation.
3. Neutralization:
After the inactivation period, the acidic or basic solution must be neutralized.
-
Procedure: Carefully add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions) until the pH of the solution is between 6.0 and 8.0.
4. Waste Collection and Storage:
-
Liquid Waste: Collect the inactivated and neutralized solution in a designated, leak-proof hazardous waste container.
-
Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled, leak-proof container, such as a high-density polyethylene (HDPE) container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other solvents or reagents present.
-
Storage: Store waste containers in a designated, secure secondary containment area, away from incompatible materials, until collection.
5. Final Disposal:
-
Contact EHS: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Compliance: Always follow all local, state, and federal regulations for the disposal of chemical waste.
Data Presentation
The following table summarizes general recommendations for handling and disposing of peptide waste, applicable to this compound.
| Parameter | Recommendation | Rationale |
| Waste Classification | Chemical Waste | Peptides are chemical compounds; if used with biological materials, treat as biohazardous chemical waste. |
| PPE | Lab coat, safety goggles, nitrile gloves | Minimizes direct contact and exposure. |
| Liquid Waste Inactivation | 1 M HCl or 1 M NaOH for ≥ 24 hours | Ensures complete hydrolysis and degradation of the bioactive peptide. |
| Final pH of Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional chemical waste streams. |
| Solid Waste Container | Labeled, leak-proof, high-density polyethylene (HDPE) | Prevents leakage and ensures safe handling and transport. |
| Storage Pending Disposal | Secure, secondary containment, away from incompatible materials | Prevents accidental spills and reactions. |
Experimental Protocols
While specific experimental protocols involving this compound disposal are not detailed in public literature, the inactivation protocol described above is a standard laboratory procedure for peptide waste.
Protocol: Chemical Inactivation of this compound Liquid Waste
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Collection: Collect all aqueous waste containing this compound in a designated, chemically resistant container.
-
Acidification/Basification: Slowly add an equal volume of either 1 M HCl or 1 M NaOH to the waste container.
-
Incubation: Seal the container, label it clearly with its contents and hazard warnings, and let it stand in the fume hood for at least 24 hours.
-
Neutralization: After 24 hours, check the pH. Slowly add a neutralizing agent (e.g., sodium bicarbonate or a weak acid) with gentle stirring until the pH is between 6.0 and 8.0.
-
Storage for Disposal: Cap the container securely and store it in the designated hazardous waste accumulation area for pickup by EHS personnel.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Pancreastatin
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides like Pancreastatin is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes of chemical solutions. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or during spill cleanup. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are essential for handling vials, solutions, and contaminated equipment. |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to avoid the inhalation of fine particles. The type of respirator should be determined by a risk assessment. |
Operational Plan: From Receipt to Reconstitution
A systematic approach to handling this compound, from the moment it arrives in the laboratory to its use in experiments, is critical for safety and for preserving the integrity of the peptide.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage.
-
Storage of Lyophilized Peptide : Lyophilized this compound is the most stable form for storage.[1]
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature in a desiccator. This crucial step prevents condensation from forming inside the vial, which can degrade the peptide.[2]
Reconstitution and Aliquoting
-
Solvent Selection : The choice of solvent depends on the specific experimental requirements. High-purity, sterile water or buffers are commonly used for reconstituting peptides.[3]
-
Reconstitution Technique :
-
Work in a sterile environment, such as a laminar flow hood, to minimize contamination.
-
Slowly inject the solvent down the side of the vial, avoiding direct contact with the lyophilized powder to prevent foaming.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation.
-
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes.
-
Storage of Reconstituted Peptide :
-
For immediate use, the solution can be stored at 4°C for up to a week.
-
For longer-term storage, frozen aliquots at -20°C or -80°C are recommended.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE : Before attempting to clean the spill, don the appropriate personal protective equipment, including a lab coat, gloves, and eye protection. For larger spills of lyophilized powder, a respirator is necessary.
-
Containment :
-
Liquid Spill : Cover the spill with an absorbent material.
-
Solid (Lyophilized) Spill : Gently cover the spill with a damp paper towel to avoid raising dust.
-
-
Decontamination : Clean the spill area with an appropriate disinfectant or detergent, followed by a thorough rinse with water.
-
Disposal : All materials used for spill cleanup should be disposed of as hazardous waste.
Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and report the incident to your institution's safety officer.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation : All materials that have come into contact with this compound, including unused peptide, solutions, pipette tips, gloves, and empty vials, must be treated as hazardous chemical waste.
-
Containment : Collect all contaminated solid and liquid waste in clearly labeled, leak-proof hazardous waste containers.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management service. Never dispose of peptides down the drain or in the regular trash.
By adhering to these safety protocols and operational plans, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their valuable research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
